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2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid Documentation Hub

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  • Product: 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid
  • CAS: 749205-02-5

Core Science & Biosynthesis

Foundational

Synthesis of (4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic Acid from L-Aspartic Acid: A Comprehensive Technical Guide

Executive Summary (4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic acid is a highly valuable chiral building block extensively utilized in the synthesis of peptidomimetics, oxazolidinone-class antibacterials, and advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic acid is a highly valuable chiral building block extensively utilized in the synthesis of peptidomimetics, oxazolidinone-class antibacterials, and advanced pharmaceutical intermediates. Synthesizing this molecule requires precise control over stereochemistry and chemoselectivity.

This technical guide details a robust, highly stereoselective, four-step synthetic route starting from the readily available chiral pool precursor, L-aspartic acid. By leveraging orthogonal protecting group chemistry, chemoselective reduction, and an intramolecular base-promoted cyclization, this methodology delivers the target compound with high optical purity and excellent overall yield.

Retrosynthetic Analysis & Mechanistic Rationale

The synthetic strategy is grounded in three core mechanistic pillars:

  • Chiral Pool Selection & Orthogonality: L-Aspartic acid provides the exact (S)-stereocenter required at the C4 position of the target oxazolidinone. Because L-aspartic acid possesses two carboxylic acid groups (α and β), the β-carboxyl must be orthogonally protected to prevent its participation in the ring formation. We utilize L-aspartic acid β-benzyl ester ; the benzyl group is stable to hydride reduction and strong bases, but easily cleaved via neutral hydrogenolysis, preserving the base-sensitive oxazolidinone ring [1].

  • Chemoselective Reduction: Direct reduction of the α-carboxyl is harsh and unselective. Instead, activation of the free α-carboxylic acid via a mixed anhydride allows for mild, chemoselective reduction to the corresponding alcohol using sodium borohydride (NaBH₄). This leaves the β-benzyl ester and the N-protecting group completely intact [2].

  • Intramolecular Cyclization: The N-Boc (tert-butyloxycarbonyl) protecting group serves a dual purpose: it protects the amine during the reduction phase and subsequently acts as the carbonyl donor for the oxazolidinone ring. Treatment of the N-Boc-β-amino alcohol with sodium hydride (NaH) triggers an intramolecular cyclization, expelling tert-butoxide and forming the thermodynamically stable 5-membered cyclic carbamate [3].

G A L-Aspartic Acid β-benzyl ester B Boc-Asp(OBzl)-OH A->B Boc2O, Et3N C Mixed Anhydride Activation B->C iBuOCOCl, NMM D Benzyl (S)-3-(Boc-amino)-4-hydroxybutanoate C->D NaBH4 E Intramolecular Cyclization (NaH) D->E NaH, THF F Benzyl 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate E->F - t-BuOH G Global Deprotection (H2, Pd/C) F->G H2, Pd/C H (4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic acid G->H - Toluene

Overall synthetic workflow from L-Aspartic acid β-benzyl ester to the target oxazolidinone.

Step-by-Step Experimental Methodologies & Self-Validating Protocols

Every protocol below is designed as a self-validating system . In-Process Controls (IPCs) are integrated into each step to ensure the chemist can definitively confirm the success of the transformation before proceeding.

Step 1: Preparation of N-Boc-L-aspartic acid β-benzyl ester

Causality: The amine must be protected to prevent self-condensation during the subsequent mixed anhydride formation. The Boc group is chosen specifically for its ability to act as an electrophilic carbonyl source in Step 3.

  • Suspend L-Aspartic acid β-benzyl ester (10.0 g, 44.8 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL).

  • Add triethylamine (9.3 mL, 67.2 mmol) and cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 10.7 g, 49.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 h.

  • Concentrate the mixture in vacuo to remove dioxane, acidify the aqueous layer to pH 2-3 with 1M HCl, and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a viscous oil.

  • Self-Validation (IPC): TLC (DCM:MeOH 9:1) must show complete consumption of the ninhydrin-positive starting material. ¹H NMR (CDCl₃) confirms the presence of the Boc group (singlet, ~1.45 ppm, 9H) and the benzyl group (multiplet, ~7.3 ppm, 5H).

Step 2: Chemoselective Reduction to Benzyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Causality: Isobutyl chloroformate forms a mixed anhydride with the α-carboxylic acid. This intermediate is highly electrophilic, allowing the mild hydride source (NaBH₄) to reduce it to a primary alcohol without cleaving the β-benzyl ester or the Boc carbamate [2].

  • Dissolve Boc-Asp(OBzl)-OH (12.0 g, 37.1 mmol) in anhydrous THF (120 mL) under an inert argon atmosphere and cool to -15 °C.

  • Add N-methylmorpholine (NMM, 4.3 mL, 39.0 mmol) followed by dropwise addition of isobutyl chloroformate (5.1 mL, 39.0 mmol). Stir for 20 min.

  • Filter off the precipitated NMM·HCl salt rapidly under an inert atmosphere, washing the filter cake with cold THF (20 mL).

  • Cool the filtrate to 0 °C and add a solution of NaBH₄ (2.8 g, 74.2 mmol) in water (10 mL) dropwise. (Alternatively, add solid NaBH₄ followed by dropwise addition of methanol).

  • Stir for 30 min, quench carefully with 1M HCl (until gas evolution ceases), and extract with EtOAc (3 × 50 mL).

  • Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): IR spectroscopy must show the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp primary alcohol O-H stretch at ~3400 cm⁻¹. Mass spectrometry (ESI+) shows [M+Na]⁺ at m/z 332.1.

Step 3: Intramolecular Cyclization

Causality: Sodium hydride deprotonates the primary alcohol. The resulting alkoxide is perfectly positioned to execute a 5-exo-trig nucleophilic attack on the Boc carbamate carbonyl. The expulsion of the tert-butoxide leaving group drives the formation of the oxazolidinone ring [3].

  • Dissolve the crude amino alcohol from Step 2 (10.0 g, 32.3 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.55 g, 38.8 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 h.

  • Quench the reaction by slow addition of saturated aqueous NH₄Cl (50 mL) at 0 °C.

  • Extract the aqueous layer with EtOAc (3 × 50 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel flash chromatography (Hexanes:EtOAc 1:1) to afford Benzyl 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetate.

  • Self-Validation (IPC): ¹H NMR is the critical diagnostic tool here. The massive Boc singlet at 1.45 ppm must completely disappear . The oxazolidinone ring protons will appear as a characteristic AMX system: the C5-CH₂ protons shift downfield to ~4.1-4.4 ppm due to the cyclic carbamate constraint.

Cyclization A N-Boc Amino Alcohol (Intermediate) B Alkoxide Formation (NaH deprotonation) A->B C Intramolecular Attack (5-exo-trig on Boc C=O) B->C D Tetrahedral Intermediate C->D E Expulsion of tert-butoxide D->E F Oxazolidinone Ring Formation E->F

Mechanism of the base-promoted intramolecular cyclization forming the oxazolidinone core.

Step 4: Global Deprotection

Causality: Saponification (e.g., LiOH/H₂O) of the ester risks base-catalyzed ring-opening of the newly formed oxazolidinone. Catalytic hydrogenolysis cleanly cleaves the benzyl ester under strictly neutral conditions, leaving the heterocycle pristine.

  • Dissolve the benzyl ester from Step 3 (6.0 g, 25.5 mmol) in MS-grade methanol (60 mL).

  • Degas the solution with argon, then add 10% Palladium on carbon (Pd/C, 0.6 g).

  • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 h.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate in vacuo to afford the pure (4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid as a white solid.

  • Self-Validation (IPC): ¹H NMR (DMSO-d₆) confirms the complete disappearance of the benzyl aromatic protons (7.3 ppm) and the benzylic CH₂ protons (5.1 ppm). The optical rotation should be verified to confirm stereochemical integrity.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic workflow, providing a benchmark for process chemists scaling this route.

StepTransformationReagents & ConditionsTime / TempYield (%)Purity (HPLC)Key IPC Marker
1 N-ProtectionBoc₂O, Et₃N, Dioxane/H₂O12 h / 25 °C92%>98%Boc singlet (~1.45 ppm)
2 Chemoselective ReductioniBuOCOCl, NMM, NaBH₄1 h / -15 to 0 °C85%>95%Primary OH stretch (~3400 cm⁻¹)
3 Intramolecular CyclizationNaH, THF4 h / 0 to 25 °C78%>96%Loss of Boc singlet; C5-CH₂ at ~4.2 ppm
4 Global DeprotectionH₂ (1 atm), 10% Pd/C, MeOH4 h / 25 °C95%>99%Loss of Bn aromatic protons (~7.3 ppm)
Overall L-Asp to Target 4-Step Telescoped Workflow - ~58% >99% -

References

  • Pridgen, L. N., Prol, J., Alexander, B., & Gillyard, L. (1989). Single-pot reductive conversion of amino acids to their respective 2-oxazolidinones employing trichloromethyl chloroformate as the acylating agent: a multigram synthesis. Journal of Organic Chemistry, 54(13), 3231–3233.[Link]

  • Sun, F., Van der Eycken, E. V., & Feng, H. (2021). Recent Advances in the Synthesis and Ring-Opening Transformations of 2-Oxazolidinones. Advanced Synthesis & Catalysis, 363(23), 5168-5195.[Link]

Exploratory

Chiral Building Blocks in Advanced Therapeutics: A Technical Guide to 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid

Executive Summary In modern pharmaceutical development, enantiopure building blocks are the cornerstone of targeted drug design. 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CAS: 749205-02-5) is a highly versatile, chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, enantiopure building blocks are the cornerstone of targeted drug design. 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CAS: 749205-02-5) is a highly versatile, chiral oxazolidinone derivative[1]. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the antimigraine triptan class and novel oxazolidinone-based antibacterial agents.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols. By understanding the causality behind its handling and reactivity, drug development professionals can optimize downstream API yields and maintain strict stereochemical integrity.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid features two highly reactive domains:

  • The Oxazolidin-2-one Ring: Confers metabolic stability, acts as a rigid hydrogen-bond acceptor/donor, and dictates the spatial orientation of the molecule.

  • The Acetic Acid Side Chain: Serves as a flexible handle for homologation, amidation, or reduction, allowing seamless integration into complex aromatic systems like indoles[2].

Table 1: Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid
CAS Number 749205-02-5[1]
Molecular Formula C₅H₇NO₄[1]
Molecular Weight 145.11 g/mol [1]
Stereochemistry (4S) Enantiomer
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, and Methanol; Moderately soluble in H₂O

Mechanistic Pathways: De Novo Synthesis

The synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid relies on the "chiral pool" approach, utilizing L-aspartic acid to guarantee the (4S) stereocenter.

Causality in Reagent Selection:

  • Selective Reduction: We utilize a NaBH₄/I₂ system to generate borane in situ. This specifically reduces the α-carboxylic acid of the protected aspartate to an alcohol without touching the β-benzyl ester. Using standard LiAlH₄ would indiscriminately reduce both moieties, ruining the synthesis.

  • Cyclization: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene. CDI eliminates the severe inhalation toxicity risks of phosgene gas while providing comparable yields (>85%) via a highly reactive imidazolide intermediate.

  • Deprotection: Catalytic hydrogenolysis (H₂ over Pd/C) is used to remove the benzyl protecting group. Basic hydrolysis (e.g., NaOH) is strictly avoided, as strong aqueous bases can trigger the ring-opening of the sensitive oxazolidinone core.

Fig 1: Synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid from L-aspartic acid.

Application in Drug Development: The Zolmitriptan Paradigm

The most prominent application of this chiral building block is in the synthesis of Zolmitriptan (CAS: 139264-17-8), a potent serotonergic medication used for the acute treatment of migraines[3]. Zolmitriptan functions as a selective 5-HT₁B and 5-HT₁D receptor agonist[3].

The (4S) stereocenter of the oxazolidinone ring is non-negotiable; inversion to the (R) enantiomer drastically reduces the binding affinity to the 5-HT receptors. By activating the acetic acid side chain of our building block, chemists can couple it with aryl hydrazines followed by a Fischer Indole Synthesis to construct the tryptamine core[2].

Fig 2: Application of the oxazolidinone acetic acid building block in API synthesis.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems .

Protocol 1: Cyclization and Isolation of the Oxazolidinone Core

Objective: Convert the amino alcohol intermediate to the oxazolidinone ring using CDI.

  • Preparation: Dissolve 1.0 eq of the amino alcohol intermediate in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Reagent Addition: Slowly add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) in portions over 30 minutes to control the exothermic release of imidazole and CO₂.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4 hours.

  • Self-Validation Checkpoint (In-Process Control):

    • TLC Analysis: Develop a TLC plate using EtOAc:Hexane (1:1). The starting amino alcohol will stain intensely with Ninhydrin (primary amine present). The successful oxazolidinone product will not stain with Ninhydrin, confirming the consumption of the free amine.

  • Quenching & Extraction: Quench the reaction with 1M HCl to protonate and remove the imidazole byproduct into the aqueous layer. Extract the organic layer 3x with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected oxazolidinone.

Protocol 2: Deprotection via Hydrogenolysis

Objective: Cleave the benzyl ester to yield the final 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid.

  • Setup: Dissolve the protected oxazolidinone in HPLC-grade Methanol. Add 10% Pd/C (0.1 eq by weight) carefully under a Nitrogen blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon or Parr shaker (1 atm). Stir vigorously for 12 hours at room temperature.

  • Self-Validation Checkpoint:

    • FT-IR Spectroscopy: The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) alongside the intact carbamate C=O stretch (~1750 cm⁻¹) validates successful deprotection without ring-opening.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry out completely while drawing air through it, as the catalyst can ignite.

  • Isolation: Concentrate the filtrate to yield the final product as a white crystalline solid.

Analytical Validation & Quality Control

For release into API manufacturing workflows, the compound must undergo rigorous quality control. Furthermore, when dealing with secondary amines in downstream API synthesis, regulatory bodies like the require strict monitoring of potential N-nitrosamine impurities[4]. While 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid itself does not form nitrosamines, its downstream coupling partners must be screened.

Table 2: Analytical Release Specifications
Analytical MethodParameterAcceptance Criteria
RP-HPLC (UV at 210 nm) Chemical Purity≥ 98.0%
Chiral HPLC (Chiralpak AD-H) Enantiomeric Excess (ee)≥ 99.0% ee
Karl Fischer Titration Moisture Content≤ 0.5% w/w
FT-IR Spectroscopy Functional Group IdentityConforms to reference standard
ICP-MS Heavy Metals (Pd residue)≤ 10 ppm

References

  • Wikipedia Title: Zolmitriptan - Clinical Data and Chemistry Source: Wikipedia URL:[Link]

  • European Medicines Agency (EMA) Title: Appendix 1: Acceptable intakes established for N-nitrosamines Source: Europa.eu / EMA Guidelines URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Oxazolidinone Ring: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxazolidinone Core The oxazolidinone ring is a five-membered heterocycle featuring both nitrogen and oxygen atoms. This scaffold is of pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazolidinone Core

The oxazolidinone ring is a five-membered heterocycle featuring both nitrogen and oxygen atoms. This scaffold is of profound importance in modern organic and medicinal chemistry.[1] Its significance stems from two primary roles: as a powerful chiral auxiliary that guides the stereochemical outcome of reactions, and as a core structural motif in a vital class of antibiotics.[1][2][3] Oxazolidinone-based antibiotics, such as Linezolid, possess a unique mechanism of action, making them effective against multi-drug resistant Gram-positive bacteria.[1][4][5] This guide provides a detailed exploration of the synthesis, chemical properties, and reactivity that underpin the utility of this versatile heterocycle.

Part 1: Structural Properties and Synthesis

Structure, Stereochemistry, and Stability

The 2-oxazolidinone structure is characterized by a carbonyl group at the C2 position. The stereochemistry at the C4 and C5 positions is critical, particularly when used as a chiral auxiliary or in bioactive molecules. For instance, the antibacterial activity of oxazolidinone antibiotics is intrinsically linked to the (S)-configuration at the C5 position.[4][5]

The ring is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] The reaction is pH-responsive, with ring opening being catalyzed by hydronium ions at low pH and hydroxide ions at higher pH.[6]

Key Synthetic Routes

The construction of the oxazolidinone ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • From β-Amino Alcohols: A widely used method involves the reaction of 1,2-amino alcohols with phosgene or its safer equivalents (e.g., diethyl carbonate, carbonyldiimidazole). This directly forms the carbamate linkage and cyclizes to the oxazolidinone ring.[2][7][8]

  • Epoxide and Isocyanate Cycloaddition: The [3+2] cycloaddition of an epoxide with an isocyanate provides a direct and atom-economical route to N-substituted oxazolidinones.[2][7][8]

  • Intramolecular Cyclization: Carbamate derivatives can undergo intramolecular C-H amination, often catalyzed by transition metals, to form the oxazolidinone ring.[3][9] Similarly, N-Boc protected epoxides can cyclize under acidic conditions or even in water at reflux to yield the corresponding oxazolidinone.[8]

G cluster_0 Common Synthetic Pathways to Oxazolidinone Core A β-Amino Alcohol C Oxazolidinone Ring A->C B Phosgene Equivalent (e.g., CO(Im)₂, Et₂CO₃) B->C D Epoxide D->C E Isocyanate E->C F Alkenyl Carbamate F->C G Metal-Catalyzed Intramolecular C-H Amination G->C

Caption: Key synthetic strategies for constructing the oxazolidinone ring.

Part 2: Reactivity and Synthetic Applications

The true power of the oxazolidinone scaffold in synthetic chemistry is realized through its reactivity, particularly when employed as a chiral auxiliary, famously known as the "Evans Auxiliary".[10][11]

N-Acylation: Installation of the Chiral Director

The foundational step for using an oxazolidinone as a chiral auxiliary is its N-acylation. This attaches the substrate of interest to the chiral scaffold, setting the stage for subsequent stereocontrolled transformations.

Mechanism & Experimental Causality: The nitrogen atom of the oxazolidinone is nucleophilic, but acylation generally requires activation. The classic approach involves deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form the lithium amide, which then readily reacts with a reactive acylating agent such as an acyl chloride.[10][12] The use of a strong, non-nucleophilic base at low temperature is critical to ensure complete deprotonation without competing side reactions.

Milder, more user-friendly methods have been developed to avoid the use of pyrophoric organolithium reagents. These include using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst or employing N-heterocyclic carbene (NHC) catalysis, which can facilitate acylation directly from aldehydes under aerobic conditions.[11][12]

G cluster_0 N-Acylation Mechanism Start Oxazolidinone Anion N-Anion Intermediate Start->Anion - H⁺ Base Strong Base (e.g., n-BuLi) Base->Anion Product N-Acyl Oxazolidinone Anion->Product + R-COCl Acyl Acyl Chloride (R-COCl) Acyl->Product

Caption: General mechanism for the N-acylation of an oxazolidinone auxiliary.

Experimental Protocol: N-Propionylation

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 equiv, 1.6 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 15 minutes.

  • Acylation: Propionyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

  • Quench & Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.[11]

Diastereoselective Enolate Alkylation

Once the N-acyl oxazolidinone is formed, it can be used to direct the stereochemistry of α-alkylation reactions with exceptionally high fidelity.

Mechanism & Experimental Causality: Deprotonation of the N-acyl oxazolidinone with a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively generates the (Z)-enolate.[11][13] The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring structure. The bulky substituent at the C4 position (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less-hindered opposite face, resulting in a single major diastereomer.[10][11]

G cluster_0 Stereocontrol in Alkylation Enolate (Z)-Enolate Chelation to Li⁺ C4-Substituent (R') blocks top face Product Alkylated Product (Single Diastereomer) Enolate->Product Electrophile Electrophile (E⁺) Electrophile->Enolate:f0 Approaches from less-hindered bottom face

Caption: Steric hindrance from the C4 substituent directs alkylation.

Experimental Protocol: Asymmetric Allylation

  • Setup: In a flame-dried flask under nitrogen, the N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.

  • Enolate Formation: Sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M solution in THF) is added dropwise. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.[11]

  • Alkylation: Allyl iodide (1.2 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the acylation protocol.

  • Analysis & Purification: The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. The major diastereomer is isolated by flash chromatography.[11]

Diastereoselective Aldol Reactions

The Evans auxiliary provides one of the most reliable methods for controlling stereochemistry in aldol reactions, consistently producing syn-aldol products.

Mechanism & Experimental Causality: The reaction is typically mediated by a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base (e.g., triethylamine). The base deprotonates the N-acyl oxazolidinone, and the boron triflate traps the resulting enolate as a (Z)-boron enolate. This enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state (a Zimmerman-Traxler model).[13][14] The aldehyde substituent and the auxiliary's C4 substituent both occupy equatorial positions to minimize steric strain, which locks in the stereochemical outcome and leads to the formation of the syn-aldol adduct with high diastereoselectivity.[13]

Caption: Key features of the transition state in an Evans Aldol reaction.

Cleavage of the Chiral Auxiliary

A critical final step is the non-destructive removal of the auxiliary to release the enantiomerically pure product. The conditions can be tailored to yield different functional groups.

Mechanism & Experimental Causality: The most common cleavage transforms the N-acyl group into a carboxylic acid using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[11] The effective nucleophile is the hydroperoxide anion (OOH⁻), which is more nucleophilic than the hydroxide anion. It selectively attacks the exocyclic imide carbonyl. Simple hydroxide attack can lead to undesired cleavage of the endocyclic carbamate.[11][15] The initial product is a peroxyacid, which is unstable under the basic conditions and is typically reduced in situ or during workup.[11][16] It is important to note that this reaction can evolve a stoichiometric amount of oxygen gas, which presents a safety risk that must be managed, especially on a large scale.[16]

NucleophileProduct Functional Group
LiOH / H₂O₂ Carboxylic Acid
LiOBn (Lithium Benzyl Oxide)Benzyl Ester
LiBH₄ Primary Alcohol
Me₂Al-SMe Thioester
Weinreb's Reagent Weinreb Amide

Experimental Protocol: Cleavage to a Carboxylic Acid

  • Setup: The purified N-acylated oxazolidinone (1.0 equiv) is dissolved in a 3:1 mixture of THF and water at 0 °C.

  • Cleavage: Aqueous hydrogen peroxide (30% w/w, 4.0 equiv) is added, followed by the dropwise addition of aqueous lithium hydroxide (2.0 equiv, 0.5 M).

  • Stirring: The mixture is stirred at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Quench: The reaction is quenched by the addition of aqueous sodium sulfite solution to reduce excess peroxide.

  • Workup & Isolation: The THF is removed under reduced pressure. The aqueous residue is acidified with HCl, and the chiral carboxylic acid is extracted with an organic solvent. The chiral auxiliary remains in the aqueous layer or can be recovered from the organic layer by extraction with a base.[11]

Part 3: The Oxazolidinone as a Pharmacophore

Beyond its role as a synthetic tool, the oxazolidinone ring is the core of a class of antibiotics.

Mechanism of Action: Oxazolidinones like Linezolid and Tedizolid inhibit bacterial protein synthesis.[17] Their mechanism is unique among protein synthesis inhibitors. They bind to the 23S portion of the 50S ribosomal subunit at the peptidyl transferase center.[4][18][19] This binding event prevents the formation of the crucial initiation complex, specifically interfering with the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome.[18][19] By blocking this very early step, the entire process of protein translation is halted, leading to a bacteriostatic effect.[4] This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[4]

References

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
  • Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
  • ACS Catalysis. (2024, December 27). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination.
  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC.
  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (2025, July 17).
  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Calgary.
  • Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4287.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019, June 16).
  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. (2018, August 29).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6). Australian Journal of Chemistry.
  • Journal of Medicinal Chemistry. (2021, July 14). Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs.
  • Direct N-Acylation of Lactams, Oxazolidinones, and Imidazolidinones with Aldehydes by Shvo's Catalyst. (2012, August 22). Organic Letters.
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.).
  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). (n.d.). Sciforum.
  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023, March 30). MDPI.
  • Oxazolidinone antibiotics. (n.d.). EBSCO.
  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
  • Evans Aldol Reaction. (2014, April 18).
  • Synthesis of oxazolidinones through ring-opening and annulation of vinylene carbonate with 2-pyrrolyl/indolylanilines under Rh(III) catalysis. (2021, October 20). RSC Publishing.
  • Mechanism of action of oxazolidinone antibacterial agents. (n.d.).
  • Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. (2025, February 24). MDPI.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6).
  • What is the mechanism of Contezolid?. (2024, July 17).
  • Easy Access to Evans' Oxazolidinones.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Comptes Rendus Chimie.

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization Strategies for the Carboxylic Acid Group of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid

Executive Summary 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is a highly versatile, chiral building block derived from L-aspartic acid. It features a stable cyclic carbamate (oxazolidin-2-one) and a reactive acetic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is a highly versatile, chiral building block derived from L-aspartic acid. It features a stable cyclic carbamate (oxazolidin-2-one) and a reactive acetic acid side chain. This bifunctional nature makes it a critical intermediate in the synthesis of [1], novel antibiotics (e.g., Linezolid analogs), and enantiopure α -amino ketones[2].

This application note provides detailed, self-validating protocols for the chemoselective derivatization of the carboxylic acid group—specifically esterification, amidation, and reduction—while preserving the integrity of the C4 stereocenter and the oxazolidinone core.

Mechanistic Insights & Chemoselectivity (E-E-A-T Rationale)

As a Senior Application Scientist, it is critical to address the inherent chemoselectivity challenges of this molecule. The compound contains both a terminal carboxylic acid (pKa ~4.5) and a secondary carbamate NH within the oxazolidinone ring (pKa ~11.4).

  • Avoiding N-Alkylation/Acylation: While the carbamate NH is a poor nucleophile, the use of strong bases (e.g., NaH, LDA) or highly reactive electrophiles at elevated temperatures will lead to unwanted N-derivatization or ring-opening.

  • Preserving Stereochemical Integrity: The C4 stereocenter is sensitive to harsh basic conditions. Deprotonation can lead to epimerization via ring-opening/closing mechanisms[3].

  • Causality in Reagent Selection: To achieve >95% chemoselectivity at the carboxylic acid, we must utilize mild, acid-catalyzed conditions for esterification, or highly specific coupling reagents (like HATU or mixed anhydrides) that preferentially activate the carboxylate while leaving the carbamate NH strictly inert.

Experimental Workflows & Protocols

Protocol A: Chemoselective Esterification (Methyl Ester Synthesis)

Mechanistic Rationale: We employ a modified Fischer esterification using thionyl chloride ( SOCl2​ ) in methanol. The in-situ generation of HCl ensures the reaction remains acidic. This completely suppresses the nucleophilicity of the oxazolidinone NH (keeping it protonated or neutral), preventing N-methylation.

Step-by-Step Methodology:

  • Suspend 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (10.0 mmol, 1.59 g) in anhydrous methanol (30 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride (12.0 mmol, 0.87 mL) dropwise over 15 minutes. Caution: Exothermic reaction with the evolution of HCl and SO2​ gases.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1, KMnO4 stain). The starting material ( Rf​ ~0.1) should be completely consumed, replaced by a new spot ( Rf​ ~0.5).

  • Concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure methyl ester.

System Validation: 1 H NMR ( CDCl3​ ) must show a sharp singlet at ~3.70 ppm (integrating for 3H, −OCH3​ ) and the disappearance of the broad −COOH signal. LC-MS should confirm the [M+H]+ mass shift from 159 to 173 m/z.

Protocol B: Amidation via Active Ester (Peptidomimetic Coupling)

Mechanistic Rationale: For the [1], converting the carboxylic acid to an amide requires activation. We utilize HATU and DIPEA. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The external primary amine outcompetes the internal oxazolidinone NH for this activated ester, ensuring absolute chemoselectivity without requiring N-protection.

Step-by-Step Methodology:

  • Dissolve the starting acid (5.0 mmol, 0.80 g) and the target amine (e.g., benzylamine, 5.5 mmol) in anhydrous DMF (15 mL).

  • Cool the solution to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL) followed by HATU (5.5 mmol, 2.09 g) in one portion.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the starting material and the transient appearance of the HOAt-ester intermediate before full conversion to the amide product.

  • Quench the reaction by adding water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated NaHCO3​ (20 mL), and brine (5 x 20 mL) to remove DMF.

  • Dry, filter, and concentrate to yield the amide.

System Validation: 1 H NMR will reveal a new amide NH signal (broad triplet or doublet, ~6.5-7.0 ppm) distinct from the oxazolidinone NH (~5.5 ppm).

Protocol C: Chemoselective Reduction to Primary Alcohol

Mechanistic Rationale: Direct reduction with LiAlH4​ would indiscriminately reduce both the carboxylic acid and the cyclic carbamate. By forming a mixed anhydride with isobutyl chloroformate, we selectively activate the carboxylic acid. Subsequent addition of NaBH4​ reduces only the activated mixed anhydride to the alcohol, leaving the oxazolidinone core completely intact.

Step-by-Step Methodology:

  • Dissolve the starting acid (5.0 mmol, 0.80 g) in anhydrous THF (20 mL) and cool to -15 °C (ice/salt bath).

  • Add N-methylmorpholine (NMM) (5.5 mmol, 0.60 mL) followed by dropwise addition of isobutyl chloroformate (5.5 mmol, 0.71 mL). Stir for 30 minutes.

  • IPC: A white precipitate (NMM·HCl) will form, indicating successful mixed anhydride formation.

  • Filter the precipitate rapidly under inert conditions, washing with cold THF (5 mL).

  • To the filtrate at 0 °C, add a solution of NaBH4​ (15.0 mmol, 0.57 g) in water (5 mL) dropwise.

  • Stir for 1 hour at 0 °C. Quench carefully with 1M HCl (10 mL) until gas evolution ceases.

  • Extract with ethyl acetate (3 x 20 mL), dry, and concentrate.

System Validation: IR spectroscopy must show a strong, broad −OH stretch at ~3300 cm−1 . 1 H NMR will show the disappearance of the −CH2​COOH protons and the emergence of −CH2​CH2​OH multiplets at ~1.8 ppm and ~3.7 ppm.

Quantitative Yield and Reaction Parameters

Derivatization PathwayReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Chemoselectivity
Methyl Ester MeOH , SOCl2​ (cat.)0 to 254.088 - 95>99% (No N-alkylation)
Benzyl Amide Benzylamine, HATU, DIPEA0 to 252.582 - 88>95%
Weinreb Amide HN(OMe)Me⋅HCl , EDC, HOBt0 to 2512.075 - 82>95%
Primary Alcohol iBuOCOCl , NMM; then NaBH4​ -15 to 01.580 - 90>90% (No ring reduction)

Pathway Visualization

Derivatization cluster_0 Derivatization Pathways SM 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid Ester Esterification (e.g., Methyl/Benzyl Ester) SM->Ester MeOH, SOCl2 or DCC, DMAP, ROH Amide Amidation (Peptide Coupling) SM->Amide HATU, DIPEA, R-NH2 Alcohol Reduction (Primary Alcohol) SM->Alcohol 1. iBuOCOCl, NMM 2. NaBH4

Divergent derivatization pathways of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid.

References

  • Abell, A. D., & Gardiner, J. (1999). Synthesis of Lactam-Based Peptidomimetics from β -Keto Esters and β -Keto Amides. The Journal of Organic Chemistry. URL:[Link]

  • Avenoza, A., Busto, J. H., & Peregrina, J. M. (2000). Enantiospecific Synthesis of N-(9-Phenylfluoren-9-yl)- α -amino Ketones. ACS Publications. URL:[Link]

  • Juaristi, E. et al. (2004). 3-Benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones as Efficient and Inexpensive Sources of Enantiopure α,α -Dialkyl α -Amino Acids. Semantic Scholar. URL:[Link]

Sources

Application

Application Note: Coupling Reactions of 2-[(4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic Acid with Amines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Scientific Context The oxazolidinone heterocycle is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Scientific Context

The oxazolidinone heterocycle is a privileged scaffold in medicinal chemistry, most notably recognized for its critical role in the development of antibacterial agents such as Linezolid[1], as well as emerging antiviral and antithrombotic therapeutics. Within this chemical space, 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CAS: 749205-02-5) serves as a highly versatile, enantiopure chiral building block.

Coupling this specific carboxylic acid with various primary and secondary amines is a fundamental transformation in library synthesis and active pharmaceutical ingredient (API) manufacturing. However, to achieve high yields and maintain process efficiency, chemists must navigate the unique structural features of this substrate.

Mechanistic Insights & Causality

As a Senior Application Scientist, I emphasize that successful protocol design relies on understanding the intrinsic reactivity of the substrate:

  • Inertness of the Oxazolidinone NH (No Protection Required): A common concern when activating an amino acid derivative is the potential for self-condensation or oligomerization. However, the secondary amine within the 1,3-oxazolidin-2-one ring is a cyclic carbamate. With a pKa of approximately 12.78[2], the nitrogen lone pair is heavily delocalized into the adjacent carbonyl. This renders the NH highly non-nucleophilic under standard amide coupling conditions, eliminating the need for transient protection (e.g., Boc or Cbz) and streamlining the synthetic route.

  • Robustness of the Chiral Center: In standard peptide synthesis, the α -chiral center is highly susceptible to racemization via oxazolone formation. In 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid, the (4S) stereocenter is located on the ring, β to the activating carbonyl (separated by a methylene group). This structural isolation prevents the formation of a conjugated enol or ketene intermediate, ensuring that the stereochemical integrity of the (4S) center is preserved even when using highly reactive coupling agents.

Reagent Selection Matrix

The choice of coupling reagent dictates the scalability, safety, and purification strategy of the reaction. Table 1 summarizes the optimal reagents based on project phase.

Table 1: Comparison of Amide Coupling Reagents for Oxazolidinone Acetic Acid

Coupling ReagentActivation IntermediateReactivityScale-Up SuitabilityByproduct RemovalPrimary Use Case
HATU HOAt Active EsterVery HighLow (Explosive risk)[3]ChromatographyDiscovery / Hindered Amines
T3P Mixed AnhydrideModerate/HighExcellent (Safe)[4]Aqueous WashProcess Chemistry / Scale-up
EDC / HOBt HOBt Active EsterModerateGoodAqueous WashGeneral Purpose

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The choice between them depends on the scale of the reaction and the nucleophilicity of the target amine.

Protocol A: Discovery-Scale Coupling using HATU

Best for: Milligram-scale synthesis, high-throughput screening, or sterically hindered anilines.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates a highly reactive HOAt ester, driving sluggish couplings to completion rapidly[1].

Materials:

  • 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the oxazolidinone acetic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N 2​ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–20 minutes. The solution will typically turn pale yellow as the active HOAt ester forms.

  • Coupling: Add the amine (1.1 equiv) dropwise or in small portions.

  • Reaction Monitoring: Stir at room temperature for 1–3 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO 3​ , 1M HCl (if the product is not acid-sensitive), and brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel chromatography.

HATU_Mechanism Acid 2-[(4S)-2-Oxo-1,3-oxazolidin-4-yl] acetic acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate Intermediate OAt-Active Ester (Highly Reactive) Carboxylate->Intermediate + HATU HATU HATU Reagent HATU->Intermediate Product Coupled Amide Product + HOAt Byproduct Intermediate->Product + Amine Amine Target Amine Amine->Product

Caption: Mechanistic pathway of HATU-mediated amide coupling.

Protocol B: Process-Scale Amidation using T3P

Best for: Multigram to kilogram scale-up, ensuring high safety and avoiding chromatography.

Propylphosphonic anhydride (T3P) is a highly preferred reagent for process chemistry. It is non-explosive, supplied as a stable solution (e.g., 50% in EtOAc), and produces water-soluble phosphonate byproducts that are easily removed via simple aqueous extraction[5].

Materials:

  • 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv)

  • DIPEA or Pyridine (3.0 equiv)

  • Ethyl Acetate (EtOAc) or 2-MeTHF (10 volumes)

Step-by-Step Methodology:

  • Initialization: Charge a reactor with 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (1.0 equiv) and the amine (1.05 equiv) in EtOAc (10 Vol).

  • Base Addition: Add DIPEA (3.0 equiv) and cool the reaction mixture to 0–5 °C using an ice bath.

  • T3P Addition: Slowly charge the T3P solution (1.5 equiv) dropwise over 30 minutes to control the mild exotherm.

  • Coupling: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–12 hours (monitor by HPLC).

  • Aqueous Workup: Quench the reaction by adding water (5 Vol). Separate the layers. Wash the organic layer successively with 10% aqueous citric acid (to remove unreacted amine), saturated aqueous NaHCO 3​ (to degrade and remove T3P phosphonate byproducts[4]), and brine.

  • Isolation: Dry the organic phase, filter, and concentrate under reduced pressure to yield the pure amide. Crystallization can often be achieved directly from EtOAc/Heptane.

T3P_Workflow A Substrate + Amine in EtOAc B Add DIPEA (3.0 equiv) A->B C Add T3P (50% sol.) Dropwise at 0 °C B->C D Stir at RT (2-12 hours) C->D E Aqueous Workup (NaHCO3, Citric Acid) D->E F Pure Amide (No Chromatography) E->F

Caption: Scalable workflow for T3P-mediated amide bond formation.

Troubleshooting & Quality Control

  • Low Conversion with Anilines: If coupling a highly electron-deficient aniline, HATU may still result in sluggish kinetics. In such cases, heating the reaction to 40–50 °C or switching the base to 1-methylimidazole (NMI) can accelerate the formation of the active species.

  • Residual T3P Byproducts: While T3P byproducts are water-soluble, incomplete phase separation can lead to phosphonate carryover. Ensure the pH of the basic wash is >8 (using NaHCO 3​ or dilute NaOH) to fully hydrolyze and partition the T3P degradation products into the aqueous layer[4].

  • Monitoring Stereochemical Integrity: Although the β -stereocenter is highly stable, chiral HPLC (e.g., using a Chiralpak AD-H or IC column) should be utilized during initial scale-up validation to confirm an enantiomeric excess (ee) of >99%.

References

  • ACS Publications. Use of High-Throughput Tools for Telescoped Continuous Flow Synthesis of an Alkynylnaphthyridine Anticancer Agent, HSN608. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. pH-Dependent Degradation of T3P-Related Byproducts. Organic Process Research & Development. Available at:[Link]

  • ResearchGate. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at:[Link]

Sources

Method

Application Note: Advanced Synthesis of Peptide Fragments Utilizing (S)-Oxazolidinone Acetic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, biologics, and targeted therapeutics. Executive Summary The synthesis of large therapeutic proteins and comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, biologics, and targeted therapeutics.

Executive Summary

The synthesis of large therapeutic proteins and complex peptide biologics relies fundamentally on fragment condensation strategies, most notably Native Chemical Ligation (NCL) . A critical bottleneck in NCL is the generation of C-terminal peptide thioesters. While traditional Boc-Solid Phase Peptide Synthesis (SPPS) yields thioesters readily, its reliance on hazardous anhydrous HF cleavage renders it incompatible with sensitive post-translational modifications (PTMs). Conversely, standard Fmoc-SPPS utilizes repeated piperidine treatments that prematurely degrade thioester linkages.

To resolve this, (S)-oxazolidinone acetic acid derivatives —specifically engineered as S-protected, resin-bound linkers—have emerged as highly efficient "safety-catch" devices. By anchoring the growing peptide via a stable imide bond during Fmoc-SPPS and subsequently triggering a thermodynamically driven N-to-S acyl transfer , this protocol enables the high-yield synthesis of epimerization-free peptide thioesters.

Mechanistic Rationale: The "Safety-Catch" N-to-S Acyl Transfer

As a Senior Application Scientist, it is crucial to understand the causality behind this chemical strategy rather than merely executing the steps. The protocol relies on the differential reactivity of the oxazolidinone ring.

  • Steric and Electronic Shielding: The (S)-oxazolidinone acetic acid derivative is attached to an aminomethyl resin via its acetic acid moiety. The growing peptide is acylated onto the N3 position of the oxazolidinone ring. Because the oxazolidinone nitrogen is part of a rigid, electron-withdrawing carbamate system, the resulting imide bond is completely inert to the nucleophilic attack of 20% piperidine used during Fmoc deprotection.

  • Epimerization Control: The rigid cyclic structure of the (S)-oxazolidinone prevents the C-terminal amino acid from forming an oxazolone intermediate during activation, thereby suppressing C-terminal epimerization to <1%.

  • Causality of the Acyl Shift: The auxiliary contains a masked thiol (e.g., protected by a p-methoxybenzyl, MBzl, group). Upon global TFA cleavage, the MBzl group is removed. When placed in a neutral pH buffer, the unmasked thiol is deprotonated. The spatial proximity of this nucleophilic thiolate to the imide carbonyl forces an intramolecular N-to-S acyl transfer , collapsing the stable imide into a highly reactive thioester.

Comparative Performance Data

The following table summarizes the quantitative advantages of the (S)-oxazolidinone linker against traditional thioester generation strategies.

Thioester Generation StrategySPPS CompatibilityC-Terminal Epimerization RateAverage Thioester YieldNCL Kinetics
Boc-SPPS (Direct Thioester) Low (Requires HF)< 1.0%85 - 95%Fast
Fmoc-SPPS (Dawson Dbz Linker) High (TFA Cleavage)2.0 - 5.0%60 - 75%Moderate
Fmoc-SPPS ((S)-Oxazolidinone) High (TFA Cleavage) < 1.0% 75 - 88% Fast

Experimental Workflow & Protocols

Every protocol described below is designed as a self-validating system . Do not proceed to the next step without confirming the analytical checkpoint.

Preparation of the Solid Support

Objective: Anchor the (S)-oxazolidinone acetic acid linker to the resin.

  • Swell 1.0 g of Aminomethyl ChemMatrix resin (loading: 0.5 mmol/g) in DMF for 30 minutes.

  • Dissolve 2.0 equivalents (1.0 mmol) of S-MBzl-(S)-oxazolidinone acetic acid, 2.0 eq of OxymaPure, and 2.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in 5 mL of DMF.

  • Add the activation mixture to the resin and agitate at room temperature for 2 hours.

  • Wash the resin extensively with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test. A color change from deep blue to yellow confirms the complete acylation of the primary amines on the resin.

Fmoc-SPPS Elongation

Objective: Synthesize the peptide fragment on the oxazolidinone nitrogen.

  • First Amino Acid Coupling: The oxazolidinone nitrogen is sterically hindered. Dissolve 4.0 eq of the first Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIEA in DMF. Add to the resin and agitate for 3 hours. Repeat this coupling step twice (double coupling).

  • Elongation: Perform standard Fmoc-SPPS for the remainder of the sequence. Use 20% piperidine in DMF (2 × 10 min) for Fmoc removal, and DIC/Oxyma for subsequent amino acid couplings.

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to verify the presence of the correct peptidyl-oxazolidinone mass.

Global Deprotection and Thioesterification

Objective: Cleave the peptide, unmask the thiol, and force the N-to-S acyl transfer.

  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O / EDT (92.5 : 2.5 : 2.5 : 2.5) for 3 hours at room temperature.

  • Precipitate the crude peptidyl-oxazolidinone intermediate in cold diethyl ether, centrifuge, and lyophilize.

  • Thioesterification: Dissolve the crude peptide (approx. 2 mM) in 0.2 M sodium phosphate buffer (pH 7.2) containing 6 M Guanidine-HCl and 10% (v/v) MESNa (Sodium 2-mercaptoethanesulfonate).

  • Incubate at 37°C for 16 hours. The neutral pH triggers the N-to-S acyl transfer, while the massive excess of MESNa captures the intermediate via transthioesterification.

  • Validation Checkpoint: Monitor the reaction via LC-MS. You must observe a definitive mass shift corresponding to the loss of the oxazolidinone auxiliary and the addition of the MESNa adduct.

Native Chemical Ligation (NCL)

Objective: Condense the thioester fragment with an N-terminal cysteine fragment.

  • To the reaction mixture from Step 4.3, directly add 1.2 equivalents of the N-terminal Cysteine peptide fragment.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 50 mM to maintain the cysteine in a reduced state.

  • Adjust the pH to 7.0 - 7.2 using 1M NaOH if necessary. Agitate at room temperature for 12–24 hours.

  • Validation Checkpoint: Perform Ellman’s reagent test to quantify free sulfhydryl dynamics, and use analytical HPLC to confirm the disappearance of the two fragment peaks and the emergence of the single ligated product peak.

Visualizing the Reaction Logic

The following diagrams map the experimental workflow and the chemical logic of the N-to-S acyl transfer.

Workflow Resin Aminomethyl Resin Linker (S)-Oxazolidinone Attachment Resin->Linker DIC/Oxyma SPPS Fmoc-SPPS Elongation Linker->SPPS HATU/DIEA Cleavage TFA Cleavage & Deprotection SPPS->Cleavage TFA/TIS/H2O NCL Native Chemical Ligation Cleavage->NCL MESNa, pH 7.2

Caption: Experimental workflow from resin functionalization to Native Chemical Ligation (NCL).

Mechanism Imide Peptidyl-Oxazolidinone (Stable Imide) Thiol Unmasked Thiol Intermediate Imide->Thiol -MBzl (TFA) Transfer N-to-S Acyl Transfer Thiol->Transfer pH > 7.0 Thioester Peptide Thioester (Reactive) Transfer->Thioester +Exogenous Thiol

Caption: Chemical causality of the N-to-S acyl transfer yielding the reactive peptide thioester.

References

  • Cysteine-Derived S-Protected Oxazolidinones: Potential Chemical Devices for the Preparation of Peptide Thioesters Source: Organic Letters / PubMed URL:[Link]

  • N-to-S acyl transfer as an enabling strategy in asymmetric and chemoenzymatic synthesis Source: ChemRxiv URL:[Link]

  • Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation Source: Science of Synthesis / Thieme Connect URL:[Link]

Application

Application of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid in natural product synthesis

Application Note: 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid as a Conformationally Constrained Chiral Building Block in Natural Product and Peptidomimetic Synthesis Executive Summary The compound 2-[(4S)-2-oxo-1,3-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid as a Conformationally Constrained Chiral Building Block in Natural Product and Peptidomimetic Synthesis

Executive Summary

The compound 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (commonly referred to as L-Oxac , CAS: 749205-02-5) is a highly versatile, conformationally constrained chiral building block. Structurally functioning as a cyclic β-amino acid equivalent, L-Oxac features a rigid oxazolidin-2-one core and a reactive carboxylic acid side chain. This unique architecture makes it an invaluable intermediate in two major domains of advanced organic synthesis: the total synthesis of tryptamine-based indole alkaloids (and their pharmaceutical analogs, such as the 5-HT1B/1D receptor agonist Zolmitriptan)[1][2], and the design of pseudopeptide foldamers that mimic the secondary structures of natural antimicrobial peptides and calcium-binding proteins[3][4].

Mechanistic Insights: The Dual Utility of L-Oxac

The synthetic power of L-Oxac lies in its dual functional handles and its rigid stereocenter.

  • In Alkaloid Synthesis: The (4S)-oxazolidinone moiety serves as a stable, pre-installed pharmacophore. By manipulating the acetic acid side chain, chemists can construct complex indole cores via Fischer Indole cyclization without risking racemization of the sensitive C4 stereocenter[5].

  • In Foldamer Design: When L-Oxac is incorporated into a peptide chain, the coupling creates an "imido-type" linkage. Because the nitrogen atom is flanked by both an endocyclic carbonyl (from the oxazolidinone ring) and an exocyclic carbonyl (from the peptide bond), the system is sterically forced into a trans conformation. This localized constraint propagates through the oligomer, inducing highly ordered secondary structures (e.g., reverse-turns or helices) that are resistant to proteolytic cleavage[3][6].

G A L-Oxac Monomer (Cyclic β-amino acid equivalent) B Peptide Coupling (Imido-type linkage formation) A->B Poor N-nucleophilicity requires strong activation (e.g., PyBOP) C Steric & Conformational Constraint (Forced trans-conformation) B->C N attached to endo/exo carbonyls D Ordered Pseudopeptide Foldamer (Helix / Reverse-turn mimic) C->D H-bonding & apolar interactions

Mechanistic pathway of L-Oxac inducing ordered secondary structures in foldamers.

Application 1: Synthesis of Tryptamine-Based Natural Product Analogs

Tryptamine derivatives, particularly those targeting serotonin (5-HT) receptors, often require precise stereochemistry at the C5 position of the indole ring to achieve receptor selectivity. L-Oxac provides a direct route to the Zolmitriptan core and related natural product analogs[2][7].

Causality in Synthetic Strategy: Directly coupling a carboxylic acid to an aryl hydrazine is inefficient. Therefore, the acetic acid side chain of L-Oxac is first converted to a Weinreb amide. This choice is critical: Weinreb amides form stable chelated intermediates upon reduction with DIBAL-H, preventing over-reduction to the alcohol. The resulting aldehyde is then perfectly primed for a Fischer Indole Synthesis with an appropriately substituted aryl hydrazine, yielding the tryptamine core[5][8].

G A L-Oxac (Starting Material) B Weinreb Amide Formation A->B N,O-dimethylhydroxylamine HATU, DIEA C DIBAL-H Reduction B->C -78 °C, THF D Fischer Indole Synthesis C->D Aryl Hydrazine Acidic conditions E Tryptamine Analog (Zolmitriptan Core) D->E Cyclization

Synthetic workflow for tryptamine-based natural product analogs utilizing L-Oxac.

Application 2: Design of Pseudopeptide Foldamers

Natural peptides are often poor drug candidates due to rapid enzymatic degradation. By substituting natural α-amino acids with L-Oxac, researchers can synthesize "pseudopeptides" that maintain the spatial arrangement of natural binding motifs (like calcium-binding loops) while resisting proteolysis[4].

Causality in Coupling Conditions: The nitrogen atom of the oxazolidin-2-one ring is an exceptionally poor nucleophile compared to standard primary amines. Consequently, standard carbodiimide coupling agents (like DCC or EDC) often result in low yields and high rates of epimerization. To overcome this, highly reactive uronium-based coupling reagents (e.g., HATU) combined with a strong, non-nucleophilic base (DIEA) must be used to drive the formation of the imido-type bond[3][9].

Quantitative Conformational Data

The stability of the secondary structures formed by L-Oxac-containing foldamers is typically validated using 1H-NMR solvent titration. By measuring the variation in the chemical shift (Δδ) of the amide NH protons when transitioning from a non-polar solvent (CDCl3) to a strongly hydrogen-bonding solvent (DMSO-d6), researchers can quantify intramolecular hydrogen bonding. A low Δδ indicates a proton is shielded by a stable intramolecular hydrogen bond (e.g., a reverse-turn)[6][10].

Table 1: Conformational Analysis of Oxazolidinone-Based Pseudopeptides via NMR Titration

Pseudopeptide SequenceSolvent SystemNH Chemical Shift Variation (Δδ ppm)Structural Implication
Ac-L-Oxd-L-Ala-OBnCDCl3 → DMSO-d61.80Highly solvent-exposed; weak H-bonding
Ac-L-Oxd-L-Iva-OBnCDCl3 → DMSO-d61.06Partially shielded; moderate H-bonding
Ac-L-Oxac-L-Ala-OBn CDCl3 → DMSO-d6 < 0.85 (Typical)Strongly H-bonded; stable reverse-turn

Data adapted from conformational studies of oxazolidin-2-one pseudopeptides, demonstrating the superior structural rigidity imparted by L-Oxac derivatives[6].

Self-Validating Experimental Protocols

Protocol A: Conversion of L-Oxac to Tryptamine Aldehyde Precursor

This protocol details the controlled reduction of L-Oxac to its corresponding aldehyde, a critical intermediate for alkaloid synthesis.

  • Amidation: Dissolve L-Oxac (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Activation: Add DIEA (3.0 eq) followed by HATU (1.1 eq) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Check: Monitor via TLC. Because L-Oxac lacks a strong UV chromophore, use a Ceric Ammonium Molybdate (CAM) or Potassium Permanganate (KMnO4) stain. The product will appear as a distinct blue/brown spot upon heating.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the Weinreb amide.

  • Reduction: Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool strictly to -78 °C. Dropwise add DIBAL-H (1.0 M in hexanes, 1.1 eq). Stir for 45 minutes.

    • Causality Note: Strict temperature control at -78 °C is mandatory. Warmer temperatures will collapse the tetrahedral intermediate prematurely, leading to over-reduction to the alcohol.

  • Quench & Validation: Quench the reaction at -78 °C with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously at room temperature for 2 hours to break the aluminum emulsion.

    • Self-Validation Check: Analyze the crude product via FT-IR spectroscopy. A successful reduction will show a sharp aldehyde carbonyl stretch at ~1720 cm⁻¹. The absence of a broad peak at ~3400 cm⁻¹ confirms that over-reduction to the alcohol did not occur.

Protocol B: Solution-Phase Coupling of L-Oxac for Foldamer Synthesis

This protocol outlines the formation of the sterically hindered imido-type linkage.

  • Preparation: Dissolve the C-terminal protected amino acid (e.g., H-L-Ala-OBn, 1.0 eq) and L-Oxac (1.1 eq) in anhydrous CH2Cl2 (0.1 M).

  • Coupling: Add DIEA (2.5 eq) and cool to 0 °C. Add PyBOP or HATU (1.1 eq) portion-wise.

    • Causality Note: PyBOP is preferred over standard carbodiimides to efficiently activate the L-Oxac carboxylic acid without triggering oxazolone-mediated racemization.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Workup & Validation: Wash the organic layer sequentially with 10% citric acid, saturated NaHCO3, and brine.

    • Self-Validation Check: Purify via flash chromatography. Confirm the formation of the imido-type linkage via 13C-NMR. The presence of two distinct carbonyl peaks (endocyclic oxazolidinone C=O at ~155 ppm and exocyclic amide C=O at ~170 ppm) validates successful coupling.

References

  • Luppi, G., Garelli, A., Prodi, L., Broxterman, Q. B., Kaptein, B., & Tomasini, C. (2005). "Development of new calcium receptors based on oxazolidin-2-ones containing pseudopeptides." Organic & Biomolecular Chemistry, 3(8), 1520-1524. URL:[Link]

  • Luppi, G., Galeazzi, R., Garavelli, M., & Tomasini, C. (2004). "β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)." Organic & Biomolecular Chemistry, 2(15), 2181-2187. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60857, Zolmitriptan." PubChem. URL:[Link]

  • Kilic, M., et al. (2024). "Migraine and Its Treatment from the Medicinal Chemistry Perspective." ACS Chemical Neuroscience. URL:[Link]

Sources

Method

Scale-up synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid

An Application Note for the Scale-Up Synthesis of 2-[(4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic Acid Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-[(4S)-2-oxo-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 2-[(4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid, a key chiral building block in the development of various pharmaceuticals, most notably the oxazolidinone class of antibiotics such as Linezolid. The described synthesis is designed for scalability, emphasizing green chemistry principles, operational safety, and high product purity. The procedure starts from the readily available and enantiomerically pure L-serine methyl ester hydrochloride, proceeding through a two-step sequence involving an environmentally benign cyclization in water followed by hydrolysis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Rationale

The (4S)-2-oxo-1,3-oxazolidine-4-yl moiety is a privileged scaffold in medicinal chemistry. Its rigid, chiral structure is crucial for the biological activity of several drugs. Consequently, developing a robust, cost-effective, and scalable synthesis for intermediates like 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is of significant industrial importance. While various synthetic routes exist, many rely on hazardous reagents or expensive catalysts, limiting their large-scale applicability.

The strategy outlined herein is adapted from a process that leverages L-serine as the chiral source, ensuring the correct stereochemistry at the C4 position.[1][2] The key advantages of this approach are:

  • Stereochemical Integrity: The synthesis starts with an inexpensive, enantiopure raw material (L-serine derivative), preserving the desired stereocenter throughout the process.

  • Green Chemistry: The primary reaction solvent is water, which significantly reduces the environmental impact and improves process safety compared to volatile organic solvents.[1][3]

  • Operational Simplicity: The procedure avoids complex or hazardous reagents and cryogenic conditions, making it more amenable to standard industrial equipment.

  • High Yield: The reported yields for this process are high, making it economically viable for large-scale production.[1][2]

The overall synthetic transformation is depicted in the following reaction scheme.

Reaction_Scheme L_Serine L-Serine Methyl Ester HCl (Starting Material) Intermediate (S)-Methyl 2-(2-oxo-1,3-oxazolidin-4-yl)acetate (Intermediate) L_Serine->Intermediate Step 1: Cyclization S,S'-Dimethyl dithiocarbonate H₂O, 5-30°C Product 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (Final Product) Intermediate->Product Step 2: Hydrolysis Alkaline conditions (e.g., NaOH) H₂O Workflow cluster_prep Part 1: Cyclization cluster_hydrolysis Part 2: Hydrolysis & Isolation cluster_qc Quality Control p1_setup 1. Charge Reactor (L-Serine derivative, H₂O) p1_cool 2. Cool to 5-10°C p1_setup->p1_cool p1_add 3. Add Dithiocarbonate p1_cool->p1_add p1_react 4. Stir (Cold then Ambient) p1_add->p1_react p1_workup 5. DCM Extraction & Wash p1_react->p1_workup p2_setup 6. Add NaOH Solution p1_workup->p2_setup Transfer Intermediate Solution p2_react 7. Stir Overnight p2_setup->p2_react p2_separate 8. Separate Aqueous Layer p2_react->p2_separate p2_acidify 9. Cool & Acidify with HCl p2_separate->p2_acidify p2_isolate 10. Filter & Wash Solid p2_acidify->p2_isolate p2_dry 11. Dry Under Vacuum p2_isolate->p2_dry qc 12. Characterization (NMR, MS, Purity) p2_dry->qc

Caption: Step-by-step experimental workflow diagram.

Analytical Characterization Data

The identity and purity of the final product, 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid, should be confirmed using standard analytical techniques.

  • Molecular Formula: C₅H₇NO₄ [4]* Molecular Weight: 145.11 g/mol [4]* ¹H NMR (400 MHz, D₂O): δ 4.22 (m, 2H), 4.16 (m, 1H). This data is characteristic of the protons on the oxazolidinone ring. [1]* ¹³C NMR (125 MHz, D₂O): δ 173.9 (C=O, acid), 158.9 (C=O, carbamate), 68.4 (CH₂-O), 55.3 (CH-N). [1]* Mass Spectrometry (MS): For the corresponding ester, MS: 146.0 (M+H)⁺ is expected. For the acid, ESI-MS should show [M-H]⁻ at m/z 144.

Conclusion

The protocol described in this application note presents a safe, efficient, and scalable method for the synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid. By utilizing an aqueous reaction medium and readily available starting materials, this process aligns with the principles of green chemistry, making it an attractive option for industrial production. The detailed step-by-step procedure, coupled with safety guidelines and analytical data, provides a robust framework for researchers and drug development professionals to produce this valuable chiral intermediate with high yield and purity.

References

  • Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives. Synthesis, 2007(20), 3111-3112. Available at: [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem, 4(1), 69-74. Available at: [Link]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current pharmaceutical design, 2(2), 175-194.
  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. (2020). Google Patents.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2023). Safety data sheet. Available at: [Link]

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (2002). Google Patents.
  • CN111808040B - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2022). Google Patents.

Sources

Application

Application Note: Biocatalytic Synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid via a Chemoenzymatic Cascade

Executive Summary The compound 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CAS: 749205-02-5) is a high-value chiral building block utilized in the development of oxazolidinone-class antimicrobials and lactam-based pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CAS: 749205-02-5) is a high-value chiral building block utilized in the development of oxazolidinone-class antimicrobials and lactam-based peptidomimetics[1],[2]. Traditional chemical syntheses of oxazolidinones rely on highly hazardous reagents (e.g., phosgene, triphosgene) and often suffer from poor atom economy or partial racemization.

This application note details a completely biocatalytic, two-step cascade that replaces toxic carbonylating agents with green alternatives. By coupling a stereoselective ω -transaminase ( ω -TA) with a lipase-mediated cyclization, this protocol ensures absolute retention of the (S) -stereocenter while providing a self-validating, scalable workflow for drug development professionals.

Mechanistic Rationale & Causality (The "Why")

Designing a biocatalytic route requires understanding the thermodynamic and chemoselective hurdles of the target molecule.

Step 1: Asymmetric Transamination

To establish the chiral center, we utilize an (S) -selective ω -transaminase to convert 4-hydroxy-3-oxobutanoic acid to the intermediate (3S)-3-amino-4-hydroxybutanoic acid (also known as D- β -homoserine)[].

  • Causality of Amine Donor: Isopropylamine (IPA) is selected as the amine donor. Transamination is a reversible equilibrium; by using IPA, the byproduct is acetone. Applying a continuous N2​ sweep removes the volatile acetone from the reaction matrix, actively driving the equilibrium toward >98% conversion and avoiding the non-natural byproducts often seen in metal-catalyzed reductions[4].

Step 2: Lipase-Mediated Carbonylation and Cyclization

The cyclization of the 1,2-amino alcohol motif is catalyzed by immobilized Candida antarctica Lipase B (CALB, Novozym 435) using Dimethyl Carbonate (DMC) as a green carbonyl source.

  • Causality of Substrate State (Critical Insight): A major risk in lipase-catalyzed reactions is the unwanted enzymatic esterification of the terminal carboxylic acid (forming a methyl ester byproduct). To circumvent this, the intermediate is introduced into the CALB reaction as a sodium carboxylate salt . Lipases cannot esterify carboxylate salts. This forces the enzyme to act exclusively on the 1,2-amino alcohol, yielding the oxazolidinone ring while leaving the acetic acid moiety perfectly intact. Furthermore, the cyclization mechanism does not break the C-N bond at the C3 position, meaning the (3S) intermediate directly and flawlessly translates to the (4S) oxazolidinone target.

Pathway Visualization

BiocatalyticPathway Substrate 4-Hydroxy-3-oxobutanoic acid (Precursor) Enzyme1 ω-Transaminase + PLP / IPA Substrate->Enzyme1 pH 7.5, 30°C Intermediate (3S)-3-Amino-4-hydroxybutanoic acid (Chiral Intermediate) Enzyme1->Intermediate - Acetone Enzyme2 CALB Lipase + Dimethyl Carbonate Intermediate->Enzyme2 2-MeTHF, 60°C Product 2-[(4S)-2-oxo-1,3-oxazolidin- 4-yl]acetic acid (Target) Enzyme2->Product - 2 MeOH

Biocatalytic cascade for the synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Transamination

Objective: Synthesize (3S)-3-amino-4-hydroxybutanoic acid.

  • Buffer Preparation: Prepare 100 mM HEPES buffer. Adjust to pH 7.5. Add 1 mM Pyridoxal-5'-phosphate (PLP) cofactor.

  • Substrate Loading: Dissolve 4-hydroxy-3-oxobutanoic acid sodium salt (100 mM) and Isopropylamine (500 mM, 5 eq) in the buffer. Re-adjust pH to 7.5 using 1M HCl if necessary (critical for maintaining ω -TA stability).

  • Biocatalysis: Add 5 mg/mL of (S) -selective ω -TA. Incubate at 30°C with gentle orbital shaking (150 rpm).

  • Equilibrium Shift: Introduce a gentle, continuous N2​ sweep over the headspace to volatilize and remove acetone.

  • Self-Validation (Analytical Check): Pull a 10 µL aliquot at 12 hours. Derivatize with o-phthalaldehyde (OPA) and analyze via HPLC (UV 338 nm)[4]. The primary amine of the product will form a highly fluorescent isoindole derivative, confirming conversion. Do not proceed to Protocol B until >95% conversion is achieved.

  • Isolation: Filter the enzyme using a 10 kDa MWCO centrifugal filter. Lyophilize the permeate to obtain the intermediate as a dry sodium salt.

Protocol B: CALB-Catalyzed Cyclization

Objective: Cyclize the intermediate to 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid.

  • Reaction Setup: Suspend the lyophilized (3S)-3-amino-4-hydroxybutanoate sodium salt (100 mg) in 5 mL of anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

  • Reagent Addition: Add Dimethyl Carbonate (DMC) (10 equivalents) and 50 mg of immobilized CALB (Novozym 435).

  • Cyclization: Heat the suspension to 60°C under a reflux condenser for 24 hours.

  • Self-Validation (Analytical Check): Pull a 20 µL aliquot, dilute in MeOH, and inject into LC-MS (Negative Ion Mode). Look for the disappearance of the intermediate and the emergence of the target [M−H]− peak at 144.03 m/z [1]. The absence of a peak at 158.05 m/z confirms that no unwanted methyl esterification occurred.

  • Workup: Filter off the immobilized CALB (which can be washed and reused). Add 5 mL of water to the filtrate and carefully acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the acetic acid moiety.

  • Extraction: Extract the product into Ethyl Acetate ( 3×10 mL ). Dry over MgSO4​ , filter, and concentrate under vacuum to yield the pure oxazolidinone.

Quantitative Data & Optimization

The following tables summarize the optimization data validating the causal methodologies described in Section 2.

Table 1: Optimization of ω -TA Equilibrium Shift (Protocol A)

Amine Donor Equivalents Acetone Removal Strategy Conversion (%) Enantiomeric Excess (ee %)
Isopropylamine 1.0 None (Closed System) 45.2 >99.9
Isopropylamine 5.0 None (Closed System) 72.8 >99.9

| Isopropylamine | 5.0 | Continuous N2​ Sweep | 98.4 | >99.9 |

Table 2: CALB Cyclization Solvent & Substrate State Screening (Protocol B) (Conditions: 60°C, 24 h, 10 eq DMC)

Solvent Substrate State Unwanted Esterification (%) Oxazolidinone Yield (%)
Toluene Free Carboxylic Acid 35.1 52.4
2-MeTHF Free Carboxylic Acid 28.7 61.0

| 2-MeTHF | Sodium Carboxylate Salt | < 0.5 | 94.2 |

References

  • [1] Title: 2-[(4s)-2-oxo-1,3-oxazolidin-4-yl]acetic acid - PubChemLite. Source: uni.lu / PubChem. URL: [Link]

  • [2] Title: Synthesis of Lactam-Based Peptidomimetics from β -Keto Esters and β -Keto Amides. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [4] Title: Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates. Source: ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid

Welcome to the Technical Support Center for the isolation and purification of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid . As a critical chiral intermediate in the synthesis of oxazolidinone-class antibiotics and pseu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid . As a critical chiral intermediate in the synthesis of oxazolidinone-class antibiotics and pseudopeptide foldamers, maintaining the structural and stereochemical integrity of this compound during purification is paramount.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to overcome common crystallization bottlenecks such as liquid-liquid phase separation (oiling out) and thermal degradation.

Physicochemical Profile & Solvent Selection

The compound features a highly polar carboxylic acid moiety, a cyclic carbamate (oxazolidinone) ring with a free hydrogen-bond donor (NH), and a sensitive (4S) stereocenter. This dense array of hydrogen-bond donors and acceptors makes the molecule prone to forming disordered, solvated clusters in solution, frequently leading to "oiling out" rather than ordered crystallization[1].

Selecting a solvent system that provides a steep solubility curve while disrupting these amorphous clusters is the foundation of a self-validating purification system.

Table 1: Solvent System Screening Summary
Solvent SystemSolubilizing PowerAnti-SolventCrystallization Profile & CausalityRecommendation
Isopropyl Acetate / Heptane ModerateHeptaneSlower, controlled crystal growth. The higher boiling point of IPAc allows a wider thermal window, while its moderate polarity prevents premature liquid-liquid phase separation[2].Optimal for high-purity pharmaceutical intermediates.
Ethyl Acetate / Hexanes HighHexanesRapid precipitation. The high volatility of hexanes can cause localized supersaturation at the solvent interface, increasing the risk of oiling out[2].Acceptable for moderately pure crude batches.
Methanol / Water Very HighWaterHigh risk of oxazolidinone ring-opening (hydrolysis) at elevated temperatures.Avoid unless removing highly polar inorganic salts.
Acetone / Toluene HighTolueneGood yield, but the aromatic anti-solvent can lead to persistent solvate formation in the crystal lattice.Alternative if aliphatic hydrocarbons are unsuitable.

Standard Operating Procedure: Recrystallization via IPAc/Heptane

This protocol is designed to kinetically favor crystal lattice formation over amorphous phase separation by utilizing controlled supersaturation and seeding.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid in Isopropyl Acetate (IPAc) (approx. 5–7 volumes). Heat the suspension to 70–75 °C under gentle, continuous agitation until complete dissolution is achieved.

  • Polishing Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE filter. Rationale: Removing insoluble microscopic particulates eliminates false nucleation sites that can trigger premature, impure precipitation.

  • Anti-Solvent Addition: Maintain the filtrate at 70 °C. Slowly add Heptane dropwise until the solution reaches the cloud point (the exact moment turbidity persists).

  • Seeding (Critical Step): Immediately add 0.5–1.0 wt% of pure, crystalline 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid. Rationale: Seeding provides a low-energy thermodynamic template, forcing the solute molecules to integrate into a rigid crystal lattice rather than collapsing into a secondary liquid phase[1].

  • Aging & Cooling: Hold the suspension at 70 °C for 30 minutes to allow the seed bed to mature and uniformize. Initiate a controlled, linear cooling ramp of 0.2 °C/min down to 5 °C.

  • Isolation: Isolate the resulting slurry via vacuum filtration. Wash the filter cake with a pre-chilled (5 °C) mixture of IPAc/Heptane (1:2 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

RecrystallizationWorkflow Step1 1. Crude Dissolution (IPAc, 70°C) Step2 2. Hot Filtration (Remove Particulates) Step1->Step2 Step3 3. Anti-Solvent Addition (Heptane to Cloud Point) Step2->Step3 Step4 4. Seeding (0.5-1.0 wt%) Step3->Step4 Step5 5. Controlled Cooling (0.2°C/min to 5°C) Step4->Step5 Step6 6. Isolation & Washing (Cold IPAc/Heptane) Step5->Step6

Workflow for the controlled recrystallization of oxazolidinone derivatives.

Troubleshooting Guides & FAQs

Q1: My recrystallization is "oiling out" (forming a gooey liquid) instead of forming crystals. How do I fix this?

A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve into a miscibility gap before it crosses the solubility curve for crystallization[1]. Because 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid has strong hydrogen-bonding capabilities, it easily forms dynamic, disordered liquid clusters. Furthermore, high levels of impurities can cause freezing-point depression, lowering the melting point of the solid below the solution's temperature[3][4].

Corrective Actions:

  • Implement Seeding: As outlined in the protocol, adding seed crystals right before the cloud point bypasses the kinetic hindrance of nucleation, drawing solute directly into the solid phase[1][5].

  • Adjust Solvent Ratios: If using a mixed solvent system, an excessive amount of anti-solvent (Heptane) can force the system to demix. Increase the proportion of the "good" solvent (IPAc) to keep the system miscible[5].

  • Lower the Concentration: Dilute the system with more solvent. This ensures the saturation curve is crossed at a lower temperature, ideally well below the depressed melting point of the crude mixture[5].

OilingOut Start Oiling Out Observed (Liquid-Liquid Phase Separation) CheckTemp Is the oiling temperature close to the compound's melting point? Start->CheckTemp YesTemp Reduce concentration or switch to lower boiling solvent CheckTemp->YesTemp Yes NoTemp Evaluate Solvent System CheckTemp->NoTemp No MixedSolvent Are you using a mixed solvent system (e.g., IPAc/Heptane)? NoTemp->MixedSolvent YesMixed Adjust ratio: Increase 'good' solvent or change to miscible pair MixedSolvent->YesMixed Yes NoMixed Impurity-driven freezing point depression MixedSolvent->NoMixed No Seed Add seed crystals at cloud point & cool slowly YesMixed->Seed NoMixed->Seed

Diagnostic workflow for resolving Liquid-Liquid Phase Separation during cooling.

Q2: How do I ensure the (4S) stereocenter does not epimerize or degrade during the heating phase?

A2: The (4S) stereocenter is located at the C4 position of the oxazolidinone ring. While generally robust, prolonged exposure to heat in the presence of protic solvents or trace acidic/basic impurities can promote enolization of the adjacent acetic acid side chain or ring-opening hydrolysis of the cyclic carbamate. Corrective Actions:

  • Minimize Thermal Exposure: Do not boil the solution for extended periods. Dissolve at the minimum required temperature (e.g., 70 °C) and begin the cooling ramp as soon as the solution is clear and seeded.

  • Pre-Neutralization: Ensure your crude material is thoroughly neutralized during the upstream aqueous workup. Trace bases (e.g., residual carbonates or amines) can catalyze the hydrolysis of the oxazolidinone ring at elevated temperatures.

Q3: The yield of my first crop is exceptionally low (<50%). What is causing this?

A3: Low yield typically results from either excessive solvent volume, which retains the product in the mother liquor, or a cooling profile that is too rapid, causing supersaturation without adequate nucleation[3]. Corrective Actions:

  • Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. If you added excess solvent to dissolve a stubborn impurity, you must distill off the excess solvent prior to cooling.

  • Evaporative Recovery: Concentrate the mother liquor under reduced pressure to roughly 30% of its original volume, re-heat to dissolve any amorphous precipitate, and perform a second crystallization (second crop) to maximize recovery[2].

References

  • "3.6F: Troubleshooting - Chemistry LibreTexts", Chemistry LibreTexts,[Link]

  • "Oiling Out in Crystallization", Mettler Toledo,[Link]

  • "Recrystallization (help meeeeee) : r/chemistry", Reddit,[Link]

  • "The Problem of Oiling Out in Chemical Process Development", KiloMentor,[Link]

  • "Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE", ACS Publications,[Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of [(4S) and (4R)-2-oxo-1,3-oxazolidin-4-yl]acetic acid Enantiomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chiral separation of [(4S) and (4R)-2-oxo-1,3-oxazolidin-4-yl]acetic acid enantiomers. This document is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral separation of [(4S) and (4R)-2-oxo-1,3-oxazolidin-4-yl]acetic acid enantiomers. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve robust, reproducible enantiomeric separations.

The separation of these enantiomers is crucial, particularly in pharmaceutical development, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. The presence of a carboxylic acid moiety in the structure introduces specific challenges that require careful method development, particularly concerning mobile phase composition and its interaction with the chiral stationary phase (CSP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chromatographic principles and field-proven experience.

Q1: I am observing poor or no resolution of the enantiomers. What are the initial steps to diagnose the problem?

When facing a lack of separation, a systematic approach is essential to identify the root cause without wasting time and resources.[1][2] Start by methodically verifying the foundational parameters of your HPLC system and method.

Systematic Troubleshooting Workflow:

  • Verify HPLC Method Parameters: Double-check that the set parameters on your HPLC system (e.g., mobile phase composition, flow rate, column temperature) exactly match the intended experimental conditions.[1][3] Simple transcription errors or software glitches can lead to significant deviations.

  • Assess the Chiral Stationary Phase (CSP): Confirm that you are using the correct CSP as specified in your method.[1] Polysaccharide-based phases are generally the most successful for this class of compounds.[3][4] Also, consider the column's history. Has it been used with incompatible solvents? Is it approaching the end of its lifespan? Column degradation is a common cause of resolution loss.[1]

  • Review Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[5] Ideally, the sample should be dissolved in the mobile phase itself to avoid peak distortion.[6] Also, confirm the analyte's chirality; a racemic standard should be used for initial method development.

Below is a diagram to guide your initial troubleshooting process.

G start Start: Poor or No Resolution verify_method 1. Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Temp) start->verify_method Systematic Check assess_csp 2. Assess Chiral Stationary Phase (CSP) (Correct Type? Degraded?) verify_method->assess_csp Parameters Correct check_sample 3. Review Sample Preparation (Solvent Compatibility? Concentration?) assess_csp->check_sample CSP is Correct optimize Proceed to Method Optimization (See Q2 & Q3) check_sample->optimize Sample Prep OK

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Q2: What type of Chiral Stationary Phase (CSP) is most effective for separating these acidic enantiomers?

The selection of the CSP is the most critical factor in chiral separations.[4] For acidic compounds like [(2-oxo-1,3-oxazolidin-4-yl)]acetic acid, polysaccharide-based CSPs are the most widely used and successful due to their broad applicability and high chiral recognition ability.[4]

  • Polysaccharide-Based CSPs: These columns have chiral selectors derived from cellulose or amylose that are coated or immobilized on a silica support.[4][7] The helical structure of the polysaccharide polymers creates chiral grooves where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8]

    • Cellulose-based phases (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors) are often a good starting point.

    • Amylose-based phases can offer complementary selectivity and should be screened in parallel.[7]

  • Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin can also be effective, particularly for polar and ionizable compounds.[8] They function through a different mechanism involving ionic interactions, hydrogen bonding, and inclusion complexation.[8]

CSP TypeCommon Selector ExamplesTypical Mode(s)Key Advantages
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)Normal, Reversed, Polar OrganicBroad applicability, high success rate.[3][4]
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Normal, Reversed, Polar OrganicOften provides complementary selectivity to cellulose phases.[7]
Macrocyclic Glycopeptide TeicoplaninReversed, Polar OrganicEffective for ionizable compounds, offers unique selectivity.[8]
Q3: How does the mobile phase composition, particularly additives, affect the separation of this acidic compound?

The mobile phase composition, especially the use of acidic additives, is critical for the successful separation of carboxylic acids.[9][10] The primary goal is to suppress the ionization of the analyte's carboxyl group.

  • Mechanism of Action: In its ionized (anionic) state, the carboxylic acid can interact strongly and non-specifically with any residual silanols on the silica support of the CSP, leading to severe peak tailing and poor resolution.[6] By adding a small amount of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like acetic acid to the mobile phase, you create an acidic environment that forces the equilibrium of the analyte towards its neutral, protonated form. This minimizes secondary ionic interactions and promotes the specific chiral recognition interactions necessary for separation.[9]

  • Normal Phase (NP) Mode:

    • Solvents: Typically a mixture of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).[11]

    • Additive: A small percentage (e.g., 0.1%) of TFA or acetic acid is essential.[9]

    • Optimization: The ratio of the alcohol modifier to the non-polar solvent is the primary tool for adjusting retention and resolution. Small changes can have a dramatic effect.[6]

  • Reversed Phase (RP) Mode:

    • Solvents: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol).

    • Additive: The aqueous phase should be buffered to a low pH (e.g., pH 2-3) using an additive like formic acid, acetic acid, or TFA to ensure the analyte is in its neutral form.[8]

    • Optimization: Adjusting the percentage of the organic modifier will control retention time and can influence resolution.

  • Polar Organic (PO) Mode:

    • Solvents: Uses polar organic solvents like methanol, ethanol, or acetonitrile.[7]

    • Additive: An acidic additive (0.1% TFA or acetic acid) is still highly recommended to control the ionization state of the analyte.[12]

ModeTypical Mobile PhaseRecommended Additive
Normal Phase Hexane / Isopropanol (e.g., 90:10 v/v)0.1% Trifluoroacetic Acid (TFA)
Reversed Phase Water / Acetonitrile (e.g., 70:30 v/v)0.1% Formic Acid or Acetic Acid
Polar Organic Acetonitrile or Methanol0.1% Trifluoroacetic Acid (TFA)
Q4: My peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape is a common problem that can obscure resolution and affect quantitation.[1]

  • Insufficient Acidic Modifier: This is the most likely cause for an acidic analyte. As discussed in Q3, the absence or insufficient concentration of an acidic additive will lead to strong secondary interactions and peak tailing. Solution: Ensure an appropriate acid (e.g., 0.1% TFA) is present in your mobile phase.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[6] Solution: Reduce the injection volume or dilute your sample.[6]

  • Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to be distorted or split. Solution: Whenever possible, dissolve your sample directly in the mobile phase.[5] If this is not feasible, use the weakest solvent that provides adequate solubility.[6]

Q5: My retention times are drifting between injections. What is the cause?

Inconsistent retention times compromise the reliability of your analysis.[6] The most common culprits are related to equilibration and system stability.

  • Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than standard achiral columns, especially when changing mobile phase composition.[6] Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved before injecting any samples.[12]

  • Temperature Fluctuations: Chiral separations can be highly sensitive to temperature.[4] Changes in ambient lab temperature can cause retention times to shift. Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 25 °C) for all analyses.[12]

  • Mobile Phase Preparation: If the mobile phase is a mixture, improper mixing or evaporation of the more volatile component over time can alter its composition, leading to drifting retention times. Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep the solvent reservoir capped.

Experimental Protocols
Protocol 1: Initial CSP and Mobile Phase Screening

This protocol provides a systematic approach to quickly identify a promising column and mobile phase system for further optimization.

  • Select CSPs: Choose at least two polysaccharide-based columns for initial screening, preferably one cellulose-based and one amylose-based.

  • Prepare Mobile Phases:

    • Normal Phase (NP): Hexane/Isopropanol (90/10, v/v) + 0.1% TFA

    • Polar Organic (PO): Acetonitrile + 0.1% TFA

    • Reversed Phase (RP): Water/Acetonitrile (70/30, v/v) + 0.1% Formic Acid

  • Prepare Sample: Dissolve the racemic standard of [(2-oxo-1,3-oxazolidin-4-yl)]acetic acid in methanol or the mobile phase at a concentration of approximately 1 mg/mL.

  • Screening Procedure:

    • Install the first CSP.

    • Equilibrate the column with the NP mobile phase at a flow rate of 0.5-1.0 mL/min until the baseline is stable.[6]

    • Inject the sample (e.g., 5 µL).

    • After the run, switch to the PO mobile phase. Important: If switching between immiscible phases like NP and RP, use an intermediate solvent like isopropanol to flush the system and column thoroughly.

    • Equilibrate with the PO mobile phase and inject the sample.

    • Repeat the process for the RP mobile phase and for any other selected CSPs.

  • Evaluation: Analyze the resulting chromatograms. Look for the condition that provides the best initial separation (even if it's not baseline resolution) and the best peak shape. This will be your starting point for optimization.

Protocol 2: Method Optimization

Once a promising CSP and mobile phase system are identified, use this protocol to fine-tune the separation.

  • Optimize Modifier Percentage:

    • Systematically vary the percentage of the organic modifier in the mobile phase. For example, in NP mode, you might test Isopropanol concentrations of 5%, 10%, 15%, and 20%.

    • Generally, decreasing the amount of the stronger solvent (e.g., alcohol in NP, acetonitrile in RP) will increase retention times and often improve resolution, up to a point.[13]

  • Adjust Flow Rate:

    • Chiral separations often benefit from lower flow rates than typical achiral methods.[6]

    • Test flow rates between 0.5 mL/min and 1.0 mL/min. A lower flow rate increases the interaction time between the analytes and the CSP, which can enhance resolution.[12]

  • Evaluate Temperature:

    • Temperature affects the thermodynamics of the chiral recognition process.[4]

    • Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). The effect can be unpredictable; sometimes lower temperatures increase resolution by enhancing weaker bonding forces, while higher temperatures can improve peak efficiency.[12]

  • Finalize Method: Select the combination of parameters that provides baseline resolution (Rs > 1.5) with good peak shape and a reasonable run time.

Caption: Mechanism of chiral recognition on a polysaccharide CSP.

References
  • Benchchem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Wiley Online Library. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • PubMed. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase.
  • Benchchem. improving the resolution of Acosamine enantiomers in chiral HPLC.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation.
  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ScienceDirect. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?
  • ResearchGate. Problem with peaks resolution in HPLC.
  • PubMed. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Cyclization of L-Aspartic Acid Derivatives

Welcome to the Technical Support Center for peptide chemistry and protein formulation. The spontaneous cyclization of L-aspartic acid derivatives into succinimide (aspartimide) intermediates is one of the most notorious...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chemistry and protein formulation. The spontaneous cyclization of L-aspartic acid derivatives into succinimide (aspartimide) intermediates is one of the most notorious side reactions in Solid-Phase Peptide Synthesis (SPPS) and long-term protein storage. This guide is designed for researchers and drug development professionals, providing mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to suppress these degradative pathways.

Section 1: Understanding the Mechanism (Causality)

Q: Why does L-aspartic acid undergo spontaneous cyclization to form aspartimide (succinimide) derivatives?

A: The formation of a succinimide ring (aspartimide) is driven by an intramolecular nucleophilic attack. Specifically, the adjacent C-terminal backbone amide nitrogen attacks the side-chain β -carboxyl carbon of the aspartic acid residue[1]. This reaction is highly sequence-dependent; sequences like Asp-Gly are exceptionally susceptible because the absence of a side chain on glycine minimizes steric hindrance, allowing the backbone nitrogen to easily adopt the required conformation for nucleophilic attack[1].

While this cyclization can occur under both acidic and basic conditions, it is predominantly triggered by the base-mediated deprotonation of the backbone amide during standard Fmoc-deprotection steps (e.g., using 20% piperidine in DMF)[2].

AspartimidePathway A L-Aspartic Acid Derivative (Linear Peptide) B Base/Acid Catalysis (Deprotonation of backbone NH) A->B C Aspartimide (Succinimide) Intermediate [-18 Da] B->C Intramolecular cyclization D Hydrolysis (Ring Opening) C->D E Nucleophilic Attack (e.g., Piperidine) C->E F Racemization (alpha-proton abstraction) C->F G alpha-Aspartyl Peptide (Desired/Epimerized) D->G Minor pathway (~25%) H beta-Aspartyl (Isoaspartyl) Peptide (Major Byproduct) D->H Major pathway (~75%) I Piperidide Adducts [+67 Da] E->I J D-Succinimide (Leads to D-Asp / D-isoAsp) F->J

Reaction pathways of L-aspartic acid cyclization leading to aspartimide and subsequent byproducts.

Section 2: Troubleshooting Guide for SPPS

Q: I am observing a +67 Da mass shift and significant β -aspartyl isomers during Fmoc-SPPS of an Asp-Gly containing peptide. How can I prevent this?

A: The +67 Da mass shift is the classic "piperidide fingerprint." When the aspartimide intermediate forms, the piperidine used for Fmoc deprotection acts as a nucleophile, opening the succinimide ring to form stable α

  • and β -piperidide adducts[3]. Furthermore, if the ring is hydrolyzed by water, it predominantly yields the undesired β -aspartyl (isoaspartyl) peptide over the desired α -aspartyl peptide in an approximate 3:1 ratio[4].

To prevent this, you must suppress the initial cyclization. We recommend a multi-tiered approach:

  • Modify the Deprotection Cocktail: Substitute standard 20% piperidine with a milder base, or add acidic modifiers. The addition of 0.1 M HOBt or 5% formic acid to the piperidine solution protonates the backbone amide, significantly reducing its nucleophilicity and preventing the attack on the side chain[5].

  • Employ Sterically Hindered Protecting Groups: Replace the standard Fmoc-Asp(OtBu)-OH with bulkier alternatives like Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl) or Fmoc-Asp(OBno)-OH ( β -cyclooctyl)[6]. These groups physically obstruct the nucleophilic attack.

  • Utilize Backbone Protection: For hyper-sensitive motifs (like Asp-Gly or Asp-Asn), use a dipeptide building block with Dmb or Hmb backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)[7]. This completely removes the offending backbone proton.

Quantitative Comparison of Aspartimide Prevention Strategies
Protecting Group / StrategySequence MotifDeprotection ConditionEstimated Aspartimide Formation (Per Cycle)
Fmoc-Asp(OtBu)-OH Asp-Gly20% Piperidine in DMF~5.0% - 10.0%
Fmoc-Asp(OtBu)-OH Asp-Gly20% Piperidine + 0.1 M HOBt~0.5% - 1.0%
Fmoc-Asp(OMpe)-OH Asp-Gly20% Piperidine in DMF~1.0% - 2.0%
Fmoc-Asp(OBno)-OH Asp-Gly20% Piperidine in DMF~0.1%
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Asp-Gly20% Piperidine in DMF< 0.05% (Negligible)

Data synthesized from comparative SPPS stress tests simulating repeated base exposure[6][7].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection to Suppress Aspartimide Formation

This protocol utilizes an acid-modified deprotection cocktail to maintain the backbone amide in a protonated state, neutralizing its ability to initiate cyclization.

Step-by-Step Methodology:

  • Preparation of Deprotection Cocktail: Prepare a fresh solution of 20% (v/v) piperidine and 5% (v/v) formic acid in anhydrous DMF[5]. Alternatively, dissolve 0.1 M HOBt in 20% piperidine/DMF. Note: Exothermic reaction may occur; mix slowly in an ice bath.

  • Resin Swelling: Swell the resin-bound peptide in DMF for 15 minutes at room temperature. Drain.

  • Fmoc Removal: Add the modified deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 5 minutes. Drain and repeat for an additional 10 minutes.

  • Washing (Critical Step): Wash the resin thoroughly to remove all traces of base and acid: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Validation: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete Fmoc removal. Proceed to the next coupling step immediately to minimize resin standing time.

Protocol 2: Analytical LC-MS Detection of Aspartimide and Isoaspartyl Byproducts

Because β -aspartyl peptides share the exact same mass as the target α -peptide, standard MS is insufficient. This protocol validates the presence of side reactions via chromatographic resolution.

Step-by-Step Methodology:

  • Cleavage: Cleave a 5 mg micro-cleavage sample of the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water with 0.1% TFA.

  • LC Separation: Inject the sample onto a high-resolution C18 analytical column (e.g., 2.1 x 150 mm, 1.7 µm particle size). Run a shallow gradient: 5% to 40% Acetonitrile (with 0.1% TFA) over 30 minutes at 40°C. The shallow gradient is mandatory to separate the α -aspartyl and β -aspartyl isomers.

  • MS Detection: Monitor for the following masses relative to the target peptide (M):

    • [M - 18 Da]: Indicates intact Aspartimide (loss of H2​O ).

    • [M + 67 Da]: Indicates Piperidide adduct formation.

    • [M]: Look for a closely eluting twin peak just before or after the main peak. This represents the β -aspartyl (isoaspartyl) or D-aspartyl epimer.

Section 4: FAQs on Downstream Effects and Protein Formulation

Q: How does succinimide formation affect the stereochemistry of the aspartic acid residue?

A: The succinimide intermediate is highly prone to racemization. The formation of the rigid five-membered imide ring significantly increases the acidity of the α -carbon. Ab initio quantum mechanics calculations demonstrate that the imide is more acidic than a standard acyclic amide by approximately 18 kcal/mol in the gas phase[8]. This increased acidity accelerates the abstraction of the α -proton, increasing the rate of racemization by up to 105 times compared to an unmodified aspartic acid residue[8]. This ultimately leads to the accumulation of D-aspartyl and D-isoaspartyl residues in the final product.

Q: What are the long-term storage implications for aspartic acid derivatives in aqueous buffers?

A: Even in mildly acidic formulation buffers (where base-catalyzed SPPS mechanisms do not apply), aspartic acid derivatives can still cyclize over time, leading to protein aging and degradation. Computational density functional theory (DFT) studies reveal that acetic acid—a common component in biological formulation buffers—can act as a proton-transfer mediator. It catalyzes succinimide formation via a concerted double-proton transfer and bond reorganization mechanism[9]. Therefore, careful buffer selection and pH optimization are critical for the long-term stability of Asp-containing therapeutics.

References

  • Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society.[Link]

  • Neighboring Side Chain Effects on Asparaginyl and Aspartyl Degradation: An Ab Initio Study of the Relationship between Peptide Conformation and Backbone NH Acidity. Journal of the American Chemical Society.[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. National Center for Biotechnology Information (PMC).[Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Peptide Chemistry. [Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters (ACS Publications).[Link]

  • Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. PubMed.[Link]

  • A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. MDPI.[Link]

  • Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI.[Link]

Sources

Optimization

Preventing racemization during the synthesis of (S)-oxazolidinone derivatives

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing (S)-oxazolidinone deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing (S)-oxazolidinone derivatives.

The synthesis of these compounds generally falls into two distinct workflows:

  • API Synthesis: Constructing the oxazolidinone core itself (e.g., the antibiotic Linezolid).

  • Asymmetric Methodology: Utilizing the oxazolidinone ring as a chiral auxiliary (e.g., the Evans auxiliary) to dictate stereochemistry in downstream reactions.

In both workflows, the preservation of enantiomeric excess (ee) is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent racemization and epimerization.

Diagnostic Matrix: Racemization Root Cause Analysis

Use the following data-driven matrix to quickly diagnose the root cause of stereochemical erosion in your specific workflow.

Workflow / Reaction StepObserved IssueMechanistic Root CauseRecommended Corrective Action
Linezolid Synthesis: Epoxide Ring OpeningProduct ee is significantly lower than starting epoxide ee.Payne Rearrangement: Non-regioselective nucleophilic attack or formation of an achiral intermediate under strong basic conditions.Switch to a Lewis acid-mediated intramolecular cyclization (e.g., Al(III) catalysis or LiBr coordination)[1][2].
Evans Auxiliary: Enolization & AlkylationEpimerization at the α -carbon of the acyl group.Enolate Planarity: Deprotonation forms a flat enolate, destroying existing α -stereocenters if the base is too strong or temperature is too high[3].Use strictly controlled kinetic deprotonation (NaHMDS at -78 °C) to trap the Z-enolate irreversibly[4].
Evans Auxiliary: Hydrolytic CleavageLoss of product ee and poor recovery of the auxiliary.Endocyclic Cleavage: Standard LiOH attacks the ring carbonyl, destroying the auxiliary and exposing the product to prolonged basic conditions[5].Utilize LiOOH (LiOH + H₂O₂) at 0 °C for chemoselective exocyclic cleavage[4][6].

Deep-Dive Troubleshooting Q&A

Q1: Why is my (S)-Linezolid precursor racemizing during the epoxide ring-opening step? Expert Insight: When synthesizing the oxazolidinone core from chiral epoxides (such as (R)-glycidyl butyrate or N-aryl epoxy amines), the stereocenter is highly vulnerable. If you use unoptimized basic conditions, the nucleophile may attack the internal carbon instead of the terminal carbon, or the molecule may undergo a Payne rearrangement, scrambling the stereocenter[2]. The Solution: You must enforce a stereospecific intramolecular substitution. By utilizing the Manninen cyclization (using NaN(TMS)₂ or n-BuLi supplemented with LiBr), the lithium ion acts as a Lewis acid. It coordinates the epoxide oxygen, lowering the activation energy for a highly regioselective attack by the adjacent carbamate oxygen. This perfectly inverts or retains the stereocenter (depending on the precursor) without eroding the ee[7]. Alternatively, Al(III)-catalyzed coupling with CO₂ has proven highly effective for stereospecific conversion[1].

G A Chiral Epoxide Precursor B Regioselective Activation (LiBr or Al(III) Catalyst) A->B Controlled Conditions C Uncontrolled Opening (Payne Rearrangement) A->C Strong Base / High Temp D Stereospecific Intramolecular Cyclization B->D Retention of Stereocenter E Racemized Intermediate C->E Loss of ee F Enantiopure (S)-Oxazolidinone (Linezolid Core) D->F >99% ee

Fig 1. Stereospecific cyclization vs. racemization pathways in Linezolid oxazolidinone synthesis.

Q2: I am using an (S)-4-benzyl-2-oxazolidinone Evans auxiliary. Why am I seeing epimerization at the α -carbon during the alkylation step? Expert Insight: Enolates are inherently flat. If your α -carbon is already chiral, the act of deprotonation destroys that stereocenter[3]. The entire purpose of the Evans auxiliary is to use its steric bulk (the benzyl group) to block one face of the newly formed planar enolate, forcing the incoming electrophile to attack from the opposite face. If you are seeing epimerization, your enolization is likely reversible or poorly controlled. The Solution: You must kinetically trap the Z-enolate. Use Sodium bis(trimethylsilyl)amide (NaHMDS) or LDA at strictly -78 °C[4]. The bulky base ensures irreversible deprotonation, and the low temperature prevents thermodynamic equilibration that leads to racemization.

Q3: How do I prevent product racemization and auxiliary destruction when cleaving the Evans auxiliary? Expert Insight: If you use standard LiOH for hydrolysis, the hydroxide anion (HO⁻) has poor chemoselectivity. It will attack the endocyclic carbonyl of the oxazolidinone ring, destroying the auxiliary. Worse, this inefficient cleavage requires prolonged reaction times under basic conditions, which pulls the α -proton of your newly formed product, causing racemization[5]. The Solution: You must use LiOOH, generated in situ from LiOH and H₂O₂. The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than HO⁻ due to the α -effect (the repulsion between the adjacent lone pairs on the oxygen atoms). This makes HOO⁻ highly selective for the exocyclic imide carbonyl. The auxiliary is cleaved cleanly, and the stereocenter of your product is preserved[4][6].

G A N-Acyl Evans Oxazolidinone B LiOOH (LiOH + H2O2) Nucleophile: HOO- A->B 0 °C, THF/H2O C LiOH alone Nucleophile: HO- A->C Standard Hydrolysis D Exocyclic Cleavage B->D High Chemoselectivity E Endocyclic Cleavage C->E Poor Selectivity F Enantiopure Product + Intact Auxiliary D->F Desired Pathway G Product Racemization + Auxiliary Destruction E->G Side Reaction

Fig 2. Chemoselective cleavage of Evans auxiliaries using LiOOH to prevent product racemization.

Standard Operating Procedures (SOPs)

SOP 1: Stereospecific Cyclization for (S)-Linezolid Precursors

Mechanistic Goal: Utilize Lewis acid coordination to facilitate a clean intramolecular attack, preventing the Payne rearrangement[2][7].

  • System Setup: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve the chiral epoxy carbamate (1.0 eq) in anhydrous THF to a concentration of 0.2 M.

  • Lewis Acid Coordination: Add anhydrous LiBr (1.2 eq).

    • Self-Validation: Ensure complete dissolution. The Li⁺ ion is critical for coordinating the epoxide oxygen, which activates the ring for regioselective opening.

  • Kinetic Deprotonation: Cool the reaction mixture strictly to 0 °C. Dropwise, add NaN(TMS)₂ (1.0 M in THF, 1.1 eq).

    • Self-Validation: Monitor the internal temperature to ensure it does not exceed 5 °C. Temperature spikes will lead to premature, non-selective ring opening and loss of ee.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the starting material and the appearance of a lower Rf​ spot confirms cyclization.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Chiral Validation: Analyze the crude product via chiral HPLC. The ee should match the starting epoxide (>99%), confirming no racemization occurred.

SOP 2: Hydrolytic Cleavage of Evans Oxazolidinone using LiOOH

Mechanistic Goal: Leverage the α -effect of the hydroperoxide anion to selectively target the exocyclic carbonyl, preserving both the auxiliary and the product's stereocenter[4][5].

  • Preparation: Dissolve the diastereomerically pure N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF/H₂O (0.1 M). Cool the flask strictly to 0 °C.

    • Self-Validation: Temperature control is critical. Higher temperatures accelerate background hydrolysis by HO⁻, leading to endocyclic cleavage and racemization.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 eq) dropwise.

    • Safety Validation: Evolution of O₂ gas may occur as the peracid degrades[5]. Ensure the system is properly vented or swept with N₂ to prevent pressure buildup.

  • Cleavage: Add LiOH·H₂O (2.0 eq) dissolved in a minimal amount of water. Stir at 0 °C for 1 hour.

  • Peracid Quench (Critical): Slowly add an aqueous solution of Na₂SO₃ (1.5 M, 4.0 eq) at 0 °C. This reduces the peracid intermediate to the desired carboxylic acid and neutralizes unreacted H₂O₂.

    • Self-Validation: Test the mixture with KI-starch paper. A negative result (no blue-black color) confirms the complete and safe destruction of all peroxides[4].

  • Phase Separation: Remove THF under reduced pressure. Extract the remaining aqueous layer with DCM (3x). The organic layer contains the intact chiral auxiliary (typically >90% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3x) to isolate the enantiopure carboxylic acid product.

References

  • Master Organic Chemistry. "Enolates - Formation, Stability, and Simple Reactions.
  • Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
  • ACS Publications. "Stereocontrolled, Divergent, Al(lll)-Catalyzed Coupling of Chiral N-Aryl Epoxy Amines and CO2.
  • ACS Publications. "Linezolid (ZYVOX), the First Member of a Completely New Class of Antibacterial Agents for Treatment of Serious Gram-Positive Infections.
  • ResearchGate. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • ResearchGate. "A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis.

Sources

Troubleshooting

Technical Support Center: Synthesis and Application of Oxazolidinone Chiral Auxiliaries

Welcome to the technical support center for oxazolidinone chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful tools for asymmetric synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazolidinone chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful tools for asymmetric synthesis. Here, we address common challenges encountered during the synthesis, acylation, diastereoselective alkylation, and cleavage of Evans-type chiral auxiliaries. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you may encounter during your experimental workflow.

Part 1: Synthesis of the Oxazolidinone Auxiliary

Question 1: My yield for the cyclization of the parent β-amino alcohol is low. What are the common pitfalls?

Low yields during the formation of the oxazolidinone ring from a β-amino alcohol are frequently traced back to the cyclizing agent or reaction conditions.

  • Inefficient Cyclizing Agent: Historically, hazardous reagents like phosgene were used, but safer alternatives like diethyl carbonate or ethyl carbonate are now common.[1][2] However, these can require high temperatures and long reaction times, which may lead to decomposition.

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. Some protocols require temperatures as high as 120-150 °C, which can be detrimental to sensitive substrates.[2]

  • Alternative Methods: Consider microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for the cyclization step with ethyl carbonate.[2] For a milder approach, the reaction of N-aryl-carbamates with epichlorohydrin using a base like lithium hydroxide (LiOH) in DMF can provide good yields of chiral oxazolidinones.[3][4]

Troubleshooting Summary: Auxiliary Synthesis

ProblemProbable CauseRecommended Solution
Low Yield Incomplete reaction with carbonate reagents.Increase reaction time or consider microwave-assisted heating to drive the reaction to completion.[2]
Decomposition of starting material or product.Use milder cyclizing agents or explore alternative synthetic routes that do not require high temperatures.[3][4]
Poor quality of starting β-amino alcohol.Ensure the purity of the β-amino alcohol, as impurities can interfere with the cyclization.
Part 2: N-Acylation of the Chiral Auxiliary

Question 2: The N-acylation of my oxazolidinone is sluggish or incomplete. How can I improve this step?

The N-acylation step attaches the substrate of interest to the chiral auxiliary. Incomplete reactions are a common hurdle.

  • Traditional Method (n-BuLi and Acyl Chloride): The classic method involves deprotonation with n-butyllithium (n-BuLi) at -78 °C followed by the addition of an acyl chloride.[5][6] Incomplete deprotonation due to moisture or inaccurate n-BuLi titration is a frequent cause of failure. Ensure all glassware is flame-dried and reagents are anhydrous.

  • DMAP-Catalyzed Method: A milder and operationally simpler alternative involves using an acid anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][7][8] This method avoids strongly basic and cryogenic conditions and often provides excellent yields. If the reaction is slow at room temperature, gentle heating (e.g., refluxing in toluene) can shorten the reaction time.[5]

  • Aldehyde-based Acylation: For a more atom-economical approach, direct N-acylation using aldehydes in the presence of a Shvo's catalyst has been demonstrated, providing good yields, especially with α,β-unsaturated aldehydes.[9]

Question 3: I am seeing byproducts during N-acylation. What are they and how can I avoid them?

Side reactions can compete with the desired N-acylation, reducing your yield and complicating purification.

  • O-Acylation: In some cases, acylation can occur at the oxygen of the enolate, although this is less common with oxazolidinones. Ensuring complete deprotonation of the nitrogen can minimize this.

  • Substrate Decomposition: If your acyl chloride or anhydride is unstable, it may decompose under the reaction conditions. Using freshly prepared or purified acylating agents is recommended.

Part 3: Diastereoselective Reactions (Alkylation & Aldol)

Question 4: The diastereoselectivity of my alkylation reaction is poor. How can I improve the d.r.?

Achieving high diastereoselectivity is the primary purpose of using a chiral auxiliary. Poor selectivity points to issues with the enolate formation or reaction conditions.

  • Enolate Geometry: The high selectivity of Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate.[5] This is typically achieved by using a strong, non-nucleophilic base at low temperatures (-78 °C). Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA) are commonly used.[5] The chelation between the metal cation (e.g., Li⁺ or Na⁺) and the two carbonyl oxygens locks the conformation, forcing the electrophile to approach from the less sterically hindered face.[10]

  • Reaction Temperature: It is crucial to maintain a low temperature throughout the deprotonation and alkylation steps. Allowing the reaction to warm prematurely can lead to enolate equilibration or side reactions, eroding diastereoselectivity.

  • Choice of Lewis Acid (for Aldol Reactions): In Evans aldol reactions, the choice of Lewis acid (e.g., Bu₂BOTf) is critical for forming a well-defined Z-enolate via a six-membered chair-like transition state, which is key to the high levels of stereo-control.[11][12]

Visualizing the Alkylation Workflow

The following diagram illustrates the key steps and intermediates in a typical diastereoselective alkylation.

G cluster_0 Diastereoselective Alkylation Workflow Acyl_Auxiliary N-Acyl Oxazolidinone Enolate (Z)-Enolate Intermediate (Rigid Chelate) Acyl_Auxiliary->Enolate Deprotonation Base Strong Base (e.g., NaN(TMS)₂) -78 °C Base->Enolate Alkylated_Product Alkylated Product (High d.r.) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Caption: Key steps in the diastereoselective alkylation of an N-acyl oxazolidinone.

Part 4: Cleavage of the Chiral Auxiliary

Question 5: I am having trouble cleaving the auxiliary without affecting my product. What are the best methods?

The final step is to remove the auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group (acid, alcohol, ester, etc.).

  • To Generate a Carboxylic Acid (LiOH/H₂O₂): The most common method for obtaining the carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.[7] The active nucleophile is the lithium hydroperoxide (LiOOH) anion, which selectively attacks the exocyclic (acyl) carbonyl over the endocyclic (carbamate) carbonyl.[13][14] Using LiOH alone can lead to undesired cleavage of the oxazolidinone ring itself.[13]

    • Safety Note: This reaction is known to evolve oxygen gas due to the decomposition of an intermediate peroxyacid by excess hydrogen peroxide.[15] This can create a safety hazard by pressurizing the vessel and creating a flammable atmosphere with the organic solvent. Ensure proper venting and inert atmosphere.[15]

  • To Generate a Primary Alcohol (LiBH₄ or LiAlH₄): Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the acyl group to a primary alcohol.[16]

  • To Generate an Ester (NaOMe/MeOH): Transesterification with a nucleophile like sodium methoxide in methanol can yield the corresponding methyl ester.

Question 6: My auxiliary cleavage with LiOH/H₂O₂ is incomplete or gives a low yield. What went wrong?

  • Insufficient Reagents: Ensure you are using a sufficient excess of both LiOH and H₂O₂. Typically, 2-3 equivalents of LiOH and 4-8 equivalents of H₂O₂ are used.[17]

  • Reaction Temperature: The reaction should be performed at a low temperature (0 °C) to minimize side reactions like epimerization, especially if the newly formed stereocenter is base-labile.[17]

  • Ineffective Quench: After the reaction, excess peroxide must be quenched, typically with an aqueous solution of sodium sulfite (Na₂SO₃), before workup.[5] An incomplete quench can lead to issues during extraction and purification.

Troubleshooting Logic for Auxiliary Cleavage

The following decision tree can help diagnose issues during the cleavage step.

G Start Low Yield or Incomplete Cleavage Check_TLC Is starting material still present via TLC/LC-MS? Start->Check_TLC Extend_Time Extend reaction time or increase reagent stoichiometry. Check_TLC->Extend_Time Yes Check_Hindrance Is the substrate sterically hindered? Check_TLC->Check_Hindrance No Milder_Conditions Use a more potent nucleophile or different cleavage method (e.g., Reductive Cleavage). Check_Hindrance->Milder_Conditions Yes Check_Endocyclic Is endocyclic cleavage occurring? (Ring-opened byproduct) Check_Hindrance->Check_Endocyclic No Use_LiOOH Ensure H₂O₂ is used with LiOH. LiOH alone causes endocyclic cleavage.[13] Check_Endocyclic->Use_LiOOH Yes Optimize Optimize workup and purification steps. Check_Endocyclic->Optimize No

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected yield losses or degradation when utilizing 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected yield losses or degradation when utilizing 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid . This compound is a highly versatile chiral intermediate used extensively in the synthesis of peptidomimetics[1] and oxazolidinone-class antibiotics.

Its utility, however, is paired with a dual-reactive nature: it features both a carboxylic acid side chain and a cyclic carbamate (oxazolidinone) core . Understanding the thermodynamic and kinetic vulnerabilities of these functional groups in various solvents is critical to maintaining structural and stereochemical integrity.

Troubleshooting Guide: Solvent-Specific Stability Issues

Q: Why is the mass of my 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid shifting by +14 Da or +28 Da when stored in alcoholic solvents? A: You are observing unintended Fischer esterification.

  • Mechanistic Causality: The acetic acid side chain is highly susceptible to nucleophilic attack by primary alcohols (e.g., methanol, ethanol). Even trace amounts of acidic impurities in the solvent (or the inherent acidity of the compound itself) can catalyze this reaction, converting the free acid (m/z 146 [M+H]⁺) into a methyl ester (m/z 160 [M+H]⁺) or ethyl ester (m/z 174 [M+H]⁺).

  • Resolution: Never use protic solvents for the long-term storage of this intermediate[2]. Switch to anhydrous polar aprotic solvents such as Acetonitrile (MeCN) or Tetrahydrofuran (THF).

Q: My LC-MS chromatogram shows a new, highly polar degradant with a mass of m/z 120[M+H]⁺. What caused this degradation? A: This is the classic signature of oxazolidinone ring-opening followed by decarboxylation.

  • Mechanistic Causality: The oxazolidinone ring is a cyclic carbamate. In the presence of aqueous base (pH > 8), the electrophilic carbonyl carbon undergoes nucleophilic attack by hydroxide ions. This cleaves the ring to form an unstable carbamic acid intermediate, which rapidly decarboxylates (-CO₂, -44 Da) to yield a β-amino alcohol derivative[3]. The net mass change from the parent compound (MW 145) to the degradant (MW 119) results in the m/z 120 peak.

  • Resolution: Strictly control the pH of your reaction mixtures. If basic conditions are mandatory for a downstream coupling step, use mild, non-nucleophilic bases (e.g., DIPEA) and minimize residence time.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare a stock solution for long-term storage at -20°C? A: Yes, anhydrous DMSO is an excellent solvent for this compound. However, DMSO is highly hygroscopic. Repeated freeze-thaw cycles will introduce atmospheric moisture, which can initiate slow solvolysis of the cyclic carbamate over time. Best Practice: Prepare the stock solution in a glovebox and immediately aliquot it into single-use vials before freezing.

Q: Does the (4S) stereocenter undergo epimerization in solution? A: Epimerization at the C4 position is rare under neutral or mildly acidic conditions because the C-H proton is not highly acidic. However, under harsh basic conditions, the ring-opening mechanism (described above) destroys the chiral auxiliary framework entirely before direct epimerization occurs. Maintaining the integrity of the oxazolidinone ring inherently protects your stereocenter.

Experimental Protocols

To ensure trustworthiness in your workflows, every protocol must be a self-validating system. Do not assume your compound is intact; prove it.

Protocol A: Stability-Indicating LC-MS Assay

Use this protocol to validate the compatibility of your chosen reaction solvent before scaling up.

  • Stock Preparation: Dissolve 1.0 mg of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid in 1.0 mL of anhydrous MeCN (Control Solution).

  • Test Aliquots: Dilute the stock 1:10 into your target solvent (e.g., Methanol, or pH 9 Buffer).

  • Incubation: Incubate the test aliquots at 25°C and 40°C for 24 hours.

  • LC-MS Analysis: Inject 2 µL onto a C18 column. Run a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Self-Validation Checkpoint:

    • Pass: A single peak at m/z 146 [M+H]⁺ matching the retention time of the Control Solution.

    • Fail (Esterification): Appearance of m/z 160 (MeOH) or m/z 174 (EtOH).

    • Fail (Ring-Opening): Appearance of an early-eluting peak at m/z 120 [M+H]⁺.

Protocol B: Safe Reconstitution and Storage
  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening to prevent condensation.

  • Reconstitution: Add anhydrous DMSO or MeCN to achieve the desired concentration (e.g., 100 mM).

  • Inert Atmosphere: Purge the headspace of the vial with dry Argon or Nitrogen.

  • Storage: Store at -20°C. Self-Validation: Weigh the vial before and after storage; any increase in mass indicates moisture ingress.

Quantitative Data Presentation

Table 1: Solvent Compatibility and Degradation Matrix

Solvent ClassExamplesCompatibilityPrimary Degradation RiskRecommended Action
Polar Aprotic DMSO, DMF, MeCNHigh None (if kept anhydrous)Ideal for stock solutions and long-term storage.
Polar Protic Methanol, EthanolLow Fischer esterification of the side chainAvoid unless esterification is the intended synthetic step.
Aqueous Acidic pH 2.0 - 5.0 BuffersMedium Slow solvolysisAcceptable for short-term LC-MS analysis only.
Aqueous Basic NaOH, pH > 8.0 BuffersCritical Risk Rapid oxazolidinone ring cleavageStrictly avoid; use non-nucleophilic organic bases if needed.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on solvent selection.

SolventStability Compound 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (Intact Intermediate) Protic Alcohols (MeOH, EtOH) + Trace Acid Compound->Protic Solvolysis Basic Aqueous Base (pH > 8) Compound->Basic Hydrolysis Ester Alkyl Ester Derivative (+14 Da or +28 Da Shift) Protic->Ester Fischer Esterification RingOpen β-Amino Alcohol (Ring-Opened Degradant) Basic->RingOpen Carbamate Cleavage

Caption: Degradation pathways of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid in different solvents.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Strategies: A Senior Application Scientist's Guide to Asymmetric Synthesis

In the precise world of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and saf...

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Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. For researchers navigating this landscape, two powerful strategies have emerged for inducing chirality: the use of recoverable chiral auxiliaries and the incorporation of chiral building blocks .

This guide provides an in-depth comparison of these two fundamental approaches, personified by the canonical Evans Auxiliaries and the L-aspartic acid-derived scaffold, 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid . Rather than a simple product-versus-product analysis, we will explore the strategic and mechanistic distinctions that guide the choice between a temporary guide for chirality and a permanent chiral scaffold.

The Core Philosophies: Temporary Control vs. Permanent Integration

The decision to use a chiral auxiliary versus a chiral building block is a foundational one in retrosynthetic analysis.[1] It hinges on whether the desired chirality is best introduced via a temporary, cleavable handle or by starting with a pre-defined stereocenter that will be a permanent feature of the final molecular architecture.

  • The Chiral Auxiliary Approach (e.g., Evans Auxiliaries): This "second-generation" method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate.[2] This auxiliary then directs a subsequent reaction, such as alkylation or an aldol addition, to occur with high diastereoselectivity.[3][4] Once the new stereocenter is set, the auxiliary is cleaved and can, in principle, be recovered.[4] This strategy is celebrated for its versatility and the high degree of stereocontrol it offers across a wide range of transformations.[3]

  • The Chiral Building Block Approach (e.g., 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid): This strategy, often referred to as utilizing the "chiral pool," leverages readily available, enantiomerically pure compounds from natural sources, such as amino acids or carbohydrates.[5][6] In this case, 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid, derived from L-aspartic acid, serves as a rigid scaffold where the inherent chirality is carried through the synthetic sequence and becomes an integral part of the final product.[7] This method is often more atom-economical and can significantly shorten a synthetic route if a suitable building block is available.[6]

G cluster_0 Chiral Auxiliary Strategy (e.g., Evans Auxiliaries) cluster_1 Chiral Building Block Strategy (e.g., 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid) A Achiral Substrate (Prochiral Enolate Precursor) B Attach Chiral Auxiliary A->B C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C D Separate Diastereomers (if necessary) C->D E Cleave Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G H Chiral Building Block (Inherent Stereocenter) I Functional Group Transformation / Elaboration H->I J Final Product with Incorporated Chiral Scaffold I->J

Caption: Comparison of synthetic workflows for chiral auxiliaries and chiral building blocks.

Mechanistic Deep Dive: How Stereocontrol is Achieved

The success of both strategies lies in the creation of a rigid, well-defined three-dimensional environment that biases a reaction to proceed from a specific direction.

Evans Auxiliaries: The Power of Steric Shielding

The efficacy of Evans oxazolidinone auxiliaries stems from their ability to form a conformationally restricted chelated enolate.[8] As illustrated below for an alkylation reaction, deprotonation of the N-acyl oxazolidinone leads to a rigid (Z)-enolate where the metal cation is chelated by the enolate oxygen and the ring carbonyl. The bulky substituent at the C4 position (e.g., benzyl or isopropyl) then acts as a steric shield, blocking one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered opposite face, resulting in a predictable and highly diastereoselective bond formation.[8]

G cluster_0 Mechanism of Evans Auxiliary-Controlled Alkylation Start N-Acyl Oxazolidinone Enolate (Z)-Enolate (Rigid Chelate) Start->Enolate Base (e.g., LDA, NaHMDS) Approach Electrophile (E+) Approach Enolate->Approach Steric Shielding by R' Group Product Alkylated Product (High Diastereoselectivity) Approach->Product

Caption: Stereocontrol via steric shielding in Evans auxiliary-mediated alkylation.

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid: Chirality by Design

With a chiral building block, the stereocenter is pre-installed. The synthetic challenge shifts from creating a stereocenter to performing subsequent reactions without disturbing the existing one, a concept known as diastereoselective synthesis. The rigid oxazolidinone ring and the defined stereochemistry at C4 of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid provide a fixed platform from which the rest of the molecule can be elaborated. For example, the carboxylic acid moiety can be activated and coupled with other fragments, and the inherent chirality at C4 will influence the stereochemical outcome of reactions at adjacent positions.

Comparative Analysis: Making the Right Strategic Choice

FeatureEvans Auxiliaries2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid
Primary Role Temporary director of chirality (Chiral Auxiliary)Permanent chiral scaffold (Chiral Building Block)
Origin of Chirality Derived from amino alcohols (e.g., valinol, phenylalaninol)Derived from an amino acid (L-aspartic acid)
Key Advantage High reliability, predictability, and versatility across many reaction types (alkylation, aldol, Diels-Alder).[3]Atom economy, potentially shorter synthetic routes, chirality is inherent to the core structure.[6]
Key Disadvantage Requires additional steps for attachment and cleavage, reducing overall yield. Stoichiometric use can be costly.[3]Limited to targets where the scaffold is part of the desired structure. Less versatile than auxiliaries.
Stereochemical Purity Products are diastereomers, allowing for separation to achieve >99% ee even with moderate diastereoselectivity.[3]Final product's enantiomeric purity depends on the purity of the starting building block.
Recoverability The auxiliary can often be recovered and reused after cleavage.[4]Not applicable; the scaffold is part of the final molecule.

Experimental Protocols: A Practical Perspective

The following protocols illustrate the distinct experimental workflows for these two strategies.

Protocol 1: Diastereoselective Alkylation Using an Evans Auxiliary

This protocol is a well-established procedure for the asymmetric alkylation of a propionyl group attached to (S)-4-benzyl-2-oxazolidinone.

Step 1: Acylation of the Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Analyze the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Separate the aqueous and organic layers. The chiral carboxylic acid product is in the aqueous layer (as the lithium salt) and the recovered auxiliary is in the organic layer.

Protocol 2: Elaboration of a Chiral Building Block

This hypothetical protocol illustrates how 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid could be used as a chiral scaffold in a peptide-like synthesis.

Step 1: Amide Coupling

  • Dissolve 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (1.0 equiv) and a desired amine (e.g., benzylamine, 1.0 equiv) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide product by flash column chromatography.

Step 2: Further Functionalization (Example)

  • The resulting molecule, now containing the intact chiral oxazolidinone moiety, can be further modified. For example, if the coupled amine contained a protected functional group, that group could now be deprotected and elaborated in subsequent synthetic steps, with the stereocenter at C4 of the oxazolidinone ring potentially influencing the stereochemical outcome of nearby transformations.

Conclusion: A Symbiotic Relationship in Synthesis

The choice between an Evans-type chiral auxiliary and a chiral building block like 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is not a matter of one being universally superior. Instead, it is a strategic decision dictated by the structure of the synthetic target.

Evans auxiliaries offer unparalleled flexibility and a proven track record for constructing complex acyclic stereochemical arrays. They are the tool of choice when the chiral directing group is not desired in the final product. The cost of additional synthetic steps is often outweighed by the high levels of stereoselectivity and the ability to purify diastereomeric intermediates to achieve exceptional enantiomeric purity.[3]

Chiral building blocks , sourced from the chiral pool, provide the most direct and atom-economical path to a target molecule when the scaffold is a substructure of the final product.[6] 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid represents a class of molecules that provide a rigid, stereochemically defined foundation upon which to build molecular complexity.

As Senior Application Scientists, we recognize that a deep understanding of both methodologies is essential. The most elegant and efficient syntheses often arise from a thoughtful consideration of when to employ a temporary guide and when to build upon a permanent, chiral foundation.

References

  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • PMC. (n.d.). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams.
  • BenchChem. (n.d.). N-Acetyl-(+)-Pseudoephedrine vs. Evans Auxiliaries in Asymmetric Synthesis.
  • PubMed. (2019, January 4).
  • Simon Fraser University Summit Research Repository. (n.d.).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • University of East Anglia. (n.d.). The highly diastereoselective synthesis of oxazolidines derived from ketones and pseudoephedrine or ephedrine.
  • Sapphire Bioscience. (n.d.). 2-[(4S)-2-Oxo-1,3-oxazolidin-4-yl]acetic acid.
  • ACS Publications. (2000, June 16). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2125-2128.
  • University of Cambridge. (n.d.). Asymmetric-Synthesis.
  • MDPI. (2014, June 6). Easy Access to Evans' Oxazolidinones.
  • Stephenson, G. R. (n.d.). Asymmetric Synthetic Methodology.
  • BenchChem. (n.d.). The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis.
  • MDPI. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Pharmaceuticals, 15(5), 517.
  • Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • PMC. (n.d.). (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid.
  • Macmillan Group. (2014, January 9).
  • Advanced Journal of Chemistry, Section A. (2024, June 6).
  • Semantic Scholar. (n.d.). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
  • Bibliothèque et Archives Canada. (n.d.). A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis.
  • Royal Society of Chemistry. (n.d.). Total synthesis of (-)-PA-48153C (pironetin) utilising l-quebrachitol as a chiral building block.
  • Journal of Advanced Zoology. (2024). Different Strategies of Asymmetric Synthesis. 45(1), 537-544.

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid Derivatives

Introduction: The Oxazolidinone Scaffold and the Rationale for Screening The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazolidinone Scaffold and the Rationale for Screening

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of this class approved for clinical use.[1][2] Oxazolidinones function by a unique mechanism, inhibiting bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit.[2][3] This distinction makes them effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4]

Beyond their antibacterial prowess, research has revealed a broad spectrum of biological activities for oxazolidinone derivatives, including anticancer, anti-inflammatory, and antifungal properties.[4][5][6] The core structure, particularly the (S)-configuration at the C4 position of the oxazolidinone ring, is often crucial for potent activity. The addition of an acetic acid moiety at this position, creating 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid, provides a key synthetic handle for creating a diverse library of derivatives (e.g., amides, esters). This guide presents a structured, multi-tiered approach for the comprehensive biological activity screening of these derivatives, designed to efficiently identify and characterize lead compounds for further development. We will focus on the primary screening areas where oxazolidinones have shown the most promise: antibacterial, anticancer, and anti-inflammatory activities.

Part 1: A Tiered Strategy for Primary Biological Activity Screening

A successful screening campaign must be logical, efficient, and cost-effective. We advocate for a tiered or cascaded approach. The initial tier (Tier 1) involves broad, high-throughput assays to identify any significant biological activity. Subsequent tiers (Tier 2 and beyond) employ more complex, mechanism-focused assays to characterize the "hits" from the primary screen. This strategy ensures that resources are focused on the most promising candidates.

Tiered_Screening_Workflow cluster_0 Derivative Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary & Mechanistic Screening cluster_3 Candidate Selection Lib Library of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid Derivatives Screen_AntiB Antimicrobial Assay (MIC Panel) Lib->Screen_AntiB Broad Profiling Screen_Cancer Cytotoxicity Assay (MTT on Cancer Lines) Lib->Screen_Cancer Broad Profiling Screen_Inflam Anti-inflammatory Assay (Cell-based NO inhibition) Lib->Screen_Inflam Broad Profiling Mech_AntiB MBC / Time-Kill Kinetics Screen_AntiB->Mech_AntiB Active Hits Mech_Cancer Apoptosis / Cell Cycle Assays Screen_Cancer->Mech_Cancer Active Hits Mech_Inflam Cytokine Inhibition (ELISA) Screen_Inflam->Mech_Inflam Active Hits Lead Lead Candidate(s) (Potent & Selective) Mech_AntiB->Lead Data Analysis & Comparison Mech_Cancer->Lead Data Analysis & Comparison Mech_Inflam->Lead Data Analysis & Comparison

Caption: Tiered workflow for screening oxazolidinone derivatives.

Antimicrobial Activity Screening

Causality Behind Experimental Choice: The foundational activity of the oxazolidinone class is antibacterial. Therefore, the primary screen must assess activity against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose. It is a robust, quantitative method to determine the lowest concentration of a compound that prevents visible microbial growth. We include a Gram-negative bacterium (E. coli) to assess the spectrum of activity, although oxazolidinones are typically less effective against this class.[7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare a panel of bacterial strains, including MRSA (e.g., ATCC 33591), Vancomycin-Resistant Enterococcus faecalis (VRE), Staphylococcus epidermidis, and Escherichia coli.[4][7] Culture bacteria to the mid-logarithmic phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB, typically ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL and add to each well.

  • Controls: Include a positive control (Linezolid), a negative control (broth and inoculum only), and a vehicle control (highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible turbidity is observed.

Comparative Data Presentation (Hypothetical)

Compound IDDerivative Structure (R-group on acetic acid)MIC (µg/mL) vs. MRSA ATCC 33591MIC (µg/mL) vs. VREMIC (µg/mL) vs. S. epidermidisMIC (µg/mL) vs. E. coli
Control Linezolid2.02.01.0>128
OXA-001 -NH-CH₃4.08.02.0>128
OXA-002 -NH-(p-F-Phenyl)1.02.00.5>128
OXA-003 -O-Ethyl32.064.016.0>128
OXA-004 -NH-Cyclohexyl0.51.00.564.0

Data Interpretation: In this hypothetical dataset, compound OXA-004 demonstrates superior or equivalent potency to Linezolid against all Gram-positive strains and even shows moderate activity against a Gram-negative strain, identifying it as a high-priority hit.[3] OXA-002 also shows promising activity.

Anticancer (Cytotoxicity) Screening

Causality Behind Experimental Choice: Several studies have highlighted the antiproliferative potential of oxazolidinone derivatives against various cancer cell lines.[5][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, rapid, and sensitive colorimetric method for initial cytotoxicity screening. It measures the metabolic activity of cells, which correlates with cell viability. To assess selectivity, it is crucial to screen against at least one non-tumorigenic cell line.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) and non-tumorigenic cells (e.g., MCF-10A breast epithelial) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 100 µM to 0.1 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Comparative Data Presentation (Hypothetical)

Compound IDIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. MCF-10A (Non-tumorigenic)Selectivity Index (SI) (IC50 MCF-10A / IC50 MCF-7)
Control Doxorubicin0.50.85.0
OXA-005 15.225.8>100>6.6
OXA-006 85.1>100>100N/A
OXA-007 5.612.388.415.8
OXA-008 22.519.925.11.1

Data Interpretation: Compound OXA-007 shows potent cytotoxicity against the MCF-7 cancer cell line with a high Selectivity Index, indicating it is significantly more toxic to cancer cells than normal cells.[5] This makes it a strong candidate for mechanistic follow-up. Compound OXA-008 is potent but lacks selectivity, suggesting general toxicity.

Part 2: Mechanistic Elucidation of "Hit" Compounds

Once primary hits are identified, the next critical step is to understand their mechanism of action. This provides invaluable data for lead optimization and validates the initial findings.

Mechanistic Studies for Anticancer Hits

For a compound like OXA-007 , we need to determine how it inhibits cancer cell proliferation. Key questions are whether it induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Experimental Protocol: Apoptosis and Cell Cycle Analysis via Flow Cytometry

  • Treatment: Treat MCF-7 cells with OXA-007 at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Harvest and wash the cells. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Analyze via flow cytometry. Annexin V+/PI- cells are in early apoptosis, while Annexin V+/PI+ cells are in late apoptosis/necrosis.

  • Cell Cycle Analysis: Harvest and fix cells in ice-cold 70% ethanol. Wash and treat with RNase A, then stain with PI. Analyze via flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[5]

Apoptosis_Pathway cluster_0 Cellular Stress Response cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase OXA_Hit Oxazolidinone Hit (e.g., OXA-007) ROS Increased ROS Levels OXA_Hit->ROS Induces Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Causes CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates

Caption: Intrinsic apoptosis pathway often triggered by anticancer oxazolidinones.[5]

Mechanistic Studies for Antimicrobial Hits

For a potent antibacterial compound like OXA-004 , it's important to know if it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Perform MIC Assay: First, determine the MIC as described previously.

  • Subculture: From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto Mueller-Hinton Agar (MHA).

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.[7]

Part 3: Comparative Analysis and Lead Candidate Selection

The ultimate goal is to select lead candidates that possess a superior profile compared to existing alternatives. The decision should be based on a holistic view of the data.

  • Potency: The primary measure (MIC or IC50) must be competitive. For an antibacterial, a MIC ≤ 1 µg/mL against target pathogens is highly desirable.[10]

  • Spectrum of Activity: For antibacterials, is the activity broad or narrow? For anticancer agents, does it affect multiple cancer types?

  • Selectivity & Safety: A high selectivity index (for anticancer drugs) is critical to minimize off-target toxicity. Preliminary toxicity can also be assessed using assays against normal cell lines.

  • Mechanism of Action: A clear and desirable mechanism (e.g., induction of apoptosis in cancer cells, bactericidal activity against pathogens) adds significant value to a candidate.

Based on our hypothetical data, OXA-004 would be a strong antibacterial lead due to its high potency and potentially expanded spectrum. OXA-007 would be a compelling anticancer lead due to its high potency and excellent selectivity, warranting further investigation into its apoptotic mechanism.

Conclusion

The screening of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid derivatives requires a systematic and scientifically rigorous approach. By employing a tiered screening cascade that begins with broad profiling for antimicrobial and cytotoxic activities and progresses to more detailed mechanistic studies for validated hits, researchers can efficiently navigate a chemical library to identify novel drug candidates. The comparative analysis of potency, selectivity, and mechanism of action against established standards is paramount for selecting lead compounds with the highest potential for successful preclinical and clinical development.

References

  • Title: Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent | ACS Infectious Diseases Source: ACS Publications URL: [Link]

  • Title: Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones Source: MDPI URL: [Link]

  • Title: Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity Source: Life and Applied Biosciences URL: [Link]

  • Title: Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antiinflammatory activity of some oxazolidinedione derivatives Source: ResearchGate URL: [Link]

  • Title: 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer Source: PMC (PubMed Central) URL: [Link]

  • Title: Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PMC (PubMed Central) URL: [Link]

  • Title: In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups Source: ResearchGate URL: [Link]

  • Title: Antiproliferative activity of a series of 5‑(1H‑1,2,3‑triazolyl) methyl‑ and 5‑acetamidomethyl‑oxazolidinone derivatives Source: Spandidos Publications URL: [Link]

  • Title: Current Updates on Oxazolidinone and Its Significance Source: PMC (PubMed Central) URL: [Link]

  • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: MDPI URL: [Link]

  • Title: Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment Source: SCIRP URL: [Link]

  • Title: Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones Source: Semantic Scholar URL: [Link]

  • Title: Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo Source: JOCPR URL: [Link]

  • Title: Anti-allergic, anti-asthmatic and anti-inflammatory effects of an oxazolidinone hydroxamic acid derivative (PH-251) - A novel dual inhibitor of 5-lipoxygenase and mast cell degranulation Source: PubMed URL: [Link]

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Validation

Comparing the efficacy of different chiral auxiliaries for asymmetric synthesis

Chiral auxiliaries remain a foundational pillar of asymmetric synthesis, providing highly predictable and stereoselective pathways for constructing complex molecules, including active pharmaceutical ingredients (APIs). U...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral auxiliaries remain a foundational pillar of asymmetric synthesis, providing highly predictable and stereoselective pathways for constructing complex molecules, including active pharmaceutical ingredients (APIs). Unlike asymmetric catalysis—which relies on transient, non-covalent interactions—chiral auxiliaries form temporary covalent bonds with achiral substrates. This converts enantiotopic faces into diastereotopic faces, allowing for the physical separation of diastereomers prior to the cleavage of the auxiliary 1.

This guide objectively evaluates the efficacy, mechanistic logic, and operational protocols of the most prominent chiral auxiliaries used in modern drug development.

G Substrate Achiral Substrate Attachment Covalent Attachment Substrate->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment Reaction Stereoselective Reaction Attachment->Reaction Reagents Intermediate Diastereomeric Intermediate Reaction->Intermediate High d.e. Cleavage Auxiliary Cleavage Intermediate->Cleavage Product Enantiopure Product Cleavage->Product Target Recovered Recovered Auxiliary Cleavage->Recovered Recycle

Workflow of chiral auxiliary-mediated asymmetric synthesis.

Comparative Analysis of Key Chiral Auxiliaries

Evans Oxazolidinones

Pioneered by David A. Evans, oxazolidinone auxiliaries (often derived from valine, phenylalanine, or aminoindanols) are the gold standard for asymmetric aldol reactions and alkylations [[2]]().

  • Causality of Stereocontrol: The stereocenter at the C4 position of the oxazolidinone ring provides intense steric shielding 1. In boron-mediated aldol reactions, the formation of a rigid Z-enolate proceeds through a six-membered Zimmerman-Traxler transition state. The bulky C4 substituent physically blocks one face of the enolate, forcing the incoming aldehyde to approach from the opposite face, thereby reliably yielding the syn-aldol adduct with >99% diastereomeric excess (d.e.) 3.

Ellman’s Sulfinamides

tert-Butanesulfinamide, developed by Jonathan Ellman, is the premier auxiliary for the asymmetric synthesis of chiral amines, pyrrolidines, and α-amino acids 4.

  • Causality of Stereocontrol: Condensation with aldehydes or ketones yields chiral N-sulfinyl imines. The stereogenic sulfur atom coordinates with organometallic reagents (such as Grignard reagents) in a closed, chair-like transition state, directing nucleophilic attack exclusively to a single face of the imine 5. The sulfinyl group is highly atom-economical and can be cleaved under mild acidic conditions 6.

Enders SAMP/RAMP Hydrazones & Oppolzer’s Camphorsultam
  • Enders SAMP/RAMP: Derived from proline, these auxiliaries form chiral hydrazones used for the highly diastereoselective α-alkylation of carbonyls. The rigid aza-enolate intermediate ensures metal cation chelation, directing the electrophile to the less hindered face 7.

  • Oppolzer’s Camphorsultam: Derived from inexpensive camphor, the rigid bicyclic framework projects a sulfonamide oxygen to coordinate with Lewis acids, locking the conformation of the attached dienophile during Diels-Alder reactions 1.

Data Presentation: Efficacy and Experimental Yields

Table 1: Operational Comparison of Chiral Auxiliaries
Auxiliary ClassPrimary ApplicationTypical d.e. / e.e.Cleavage ConditionsAtom Economy
Evans Oxazolidinone Aldol, Alkylation>95% to >99%LiOH/H₂O₂ or LiBH₄Moderate (Requires stoichiometric auxiliary)
Ellman's Sulfinamide Chiral Amines90% to >99%HCl in MeOH/DioxaneHigh (Low molecular weight auxiliary)
Enders SAMP/RAMP α-Alkylation>95%O₃ or MeI/HClLow (Complex auxiliary, harsh cleavage)
Oppolzer's Camphorsultam Diels-Alder>90%LiOH or LiAlH₄Moderate (Highly crystalline, easy recovery)
Table 2: Experimental Performance in Key Syntheses
Product / IntermediateAuxiliary UsedReaction TypeYield (%)StereoselectivityReference
Apremilast API Ellman's SulfinamideImine Addition (DMS)56% (overall)95.5% e.e.8, 6
(S)-Nicotine Ellman's SulfinamideGrignard Addition75%93.2% e.e.5, 9
Evans syn-Aldol Adduct Aminoindanol OxazolidinoneBoron Aldol75-82%>99% d.e.[[2]]()
Davanoid Core ThiazolidinethioneTiCl₄ Aldol53%95:5 d.r.10

Mechanistic Deep Dive: Evans Aldol Transition Logic

The stereochemical outcome of the Evans aldol reaction is a delicate interplay of enolate geometry and transition state energy differences 3.

G Enolate Z-Enolate Formation (Boron/Titanium) TS Zimmerman-Traxler Chair Transition State Enolate->TS Aldehyde Aldehyde Approach Aldehyde->TS SynAldol Evans Syn-Aldol (>99% d.e.) TS->SynAldol Favored pathway AntiAldol Anti-Aldol (Disfavored) TS->AntiAldol Steric clash Steric Steric Shielding by C4 Substituent (e.g., i-Pr) Steric->TS Directs facial attack

Zimmerman-Traxler transition state logic dictating facial selectivity in Evans aldol reactions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the mechanistic causality behind each experimental step.

Protocol A: Evans Boron-Mediated Asymmetric Aldol Reaction [1.3]
  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under an argon atmosphere and cool to 0 °C. Add dibutylboron triflate (Bu₂BOTf) followed by diisopropylethylamine (DIPEA).

    • Causality: Bu₂BOTf is a potent Lewis acid that forces the formation of a highly organized, chelated Z-enolate. DIPEA is utilized as a bulky base to deprotonate the substrate without acting as a competing nucleophile.

  • Aldol Addition: Cool the mixture to -78 °C and add the aldehyde dropwise. Stir for 30 minutes, then warm to 0 °C.

    • Causality: The extremely low temperature maximizes the energy difference between the diastereomeric transition states, ensuring >99% d.e. 3.

  • Oxidative Workup: Quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂.

    • Causality: H₂O₂ oxidatively cleaves the robust boron-carbon bond, releasing the aldol adduct without epimerizing the newly formed stereocenters.

  • Auxiliary Cleavage: Treat the purified adduct with LiOH and H₂O₂ in THF/water at 0 °C.

    • Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic imide carbonyl. This prevents undesired endocyclic cleavage of the oxazolidinone ring 2.

Protocol B: Ellman’s Sulfinamide-Mediated Synthesis of Apremilast Intermediate [1.1], [1.2]
  • Imine Condensation: Mix 3-ethoxy-4-methoxybenzaldehyde with (S)-tert-butanesulfinamide in THF. Add Ti(OEt)₄.

    • Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the N-sulfinyl imine.

  • Nucleophilic Addition: Cool the imine solution to -48 °C. Add dimethylsulfone (DMS) and LiCl, followed by the slow addition of n-BuLi to generate the DMS anion.

    • Causality: The primary challenge is the competing formation of bissulfinamide. LiCl acts as a Lewis acid additive to stabilize the sulfinamide anion intermediate, effectively suppressing this side reaction 8. The low temperature ensures a rigid transition state, yielding 95.5% e.e. [[6]]().

  • Auxiliary Cleavage: Dissolve the isolated sulfinamide in MeOH and add 4M HCl in dioxane at room temperature.

    • Causality: The sulfinyl group is highly sensitive to acidic solvolysis. HCl rapidly cleaves the N-S bond, releasing the enantiopure primary amine as a hydrochloride salt while generating volatile sulfinate ester byproducts that are easily removed under vacuum 6.

Conclusion

While asymmetric catalysis continues to advance, chiral auxiliaries provide an unmatched level of reliability, scalability, and predictable stereocontrol necessary for early-stage drug discovery and API manufacturing. The choice of auxiliary—whether utilizing the steric bulk of an Evans oxazolidinone for C-C bond formation or the precise metal-coordination of Ellman's sulfinamide for chiral amines—must be dictated by the specific mechanistic demands of the target molecule.

References

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - ProQuest. ProQuest.8

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI. MDPI. 6

  • A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1 - Benchchem. Benchchem. 2

  • (S)-4-Benzyloxazolidine-2-thione|Chiral Auxiliary - Benchchem. Benchchem. 1

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. 3

  • A short stereodivergent synthesis of (R) and (S)-nicotine. RSC Publishing. 5

  • rsc.li/njc - The Royal Society of Chemistry. RSC Publishing. 9

  • One-Pot Tandem Aldol-Cycloetherification Protocol in the Enantioselective Synthesis of Davanoids. The Journal of Organic Chemistry. 10

  • Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints. 4

  • (R)-(-)-2-Aminobutane|Chiral Auxiliary - Benchchem. Benchchem.7

Sources

Safety & Regulatory Compliance

Safety

2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid proper disposal procedures

Proper management of chemical waste is a critical pillar of laboratory safety and environmental stewardship. For researchers and drug development professionals working with chiral building blocks such as 2-[(4S)-2-oxo-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management of chemical waste is a critical pillar of laboratory safety and environmental stewardship. For researchers and drug development professionals working with chiral building blocks such as 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CAS: 749205-02-5)—a key intermediate in the synthesis of oxazolidinone-class antibiotics and anticoagulants—standardizing disposal procedures prevents cross-contamination, mitigates reactive hazards, and ensures regulatory compliance.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, decontamination, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first understand the molecular behavior of the waste material. 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid contains two functional groups that dictate its disposal pathway: a carboxylic acid and an oxazolidinone ring .

  • Causality of Acidic Reactivity: The carboxylic acid moiety renders the compound mildly acidic. If disposed of in an unneutralized aqueous state alongside strong bases or cyanides, it can trigger exothermic neutralization or the evolution of toxic gases.

  • Causality of Combustion Byproducts: The nitrogen atom within the oxazolidinone ring dictates that thermal destruction (incineration) will generate Nitrogen Oxides (NOx). Therefore, the waste must be routed to facilities equipped with specific environmental scrubbers.

Table 1: Physicochemical Properties & Waste Implications

PropertyValue / CharacteristicOperational Waste Implication
Molecular Formula C₅H₇NO₄[1]Generates CO, CO₂, and NOx upon combustion.
Molecular Weight 145.11 g/mol [2]High atom economy in synthesis; moderate solid waste volume.
Physical State Solid (Powder)Risk of aerosolization during spills; requires wet-wiping.
Solubility Soluble in water, polar organicsAqueous waste streams must be pH-adjusted prior to bulking.
RCRA Status Non-RCRA Hazardous (Default)Classified as non-hazardous organic waste unless mixed with regulated solvents[3].

Waste Stream Categorization & Routing

According to the, waste generators must accurately characterize their waste streams to prevent incompatible chemical mixing[4]. For this compound, waste is typically segregated into three distinct streams.

WasteRouting Start 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl] acetic acid Waste Solid Solid Waste (Powder/Labware) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid BinSolid Double-bagged Solid Waste Bin Solid->BinSolid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic BinAq Neutralize (pH 6-8) Aqueous Waste Carboy Aqueous->BinAq Verify pH 6-8 BinOrg Non-Halogenated Organic Waste Carboy Organic->BinOrg Segregate Halogens Incineration Licensed Incineration (with NOx Scrubbers) BinSolid->Incineration BinAq->Incineration BinOrg->Incineration

Decision tree for segregating 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid waste streams.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring that each step inherently verifies the safety of the next, aligning with the [5][6].

Protocol A: Solid Waste Packaging

Applies to: Unused powder, contaminated weighing boats, spatulas, and filter paper.

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • Primary Containment: Place the waste into a transparent, heavy-duty polyethylene bag. Seal the bag using a gooseneck tie.

  • Secondary Containment: Place the primary bag into a secondary hazardous waste container (e.g., a rigid, leak-proof pail).

  • Labeling: Affix a hazardous waste label. Crucial: Write the full chemical name ("2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid"). Do not use abbreviations like "Ox-AcOH", as this violates RCRA labeling compliance and endangers downstream waste handlers.

Protocol B: Liquid Waste Segregation & Neutralization

Applies to: Mother liquors, chromatography fractions, and reaction quench volumes.

  • Stream Identification: Determine if the solvent matrix is primarily aqueous or organic.

  • Aqueous Neutralization (Self-Validating Step):

    • If the waste is aqueous, test the initial pH using indicator strips.

    • Slowly add a mild base (e.g., 1M Sodium Bicarbonate) while stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Neutralization prevents the slow evolution of carbon dioxide gas that could cause a sealed waste carboy to over-pressurize and rupture.

  • Transfer: Funnel the neutralized aqueous liquid or the organic solution into their respective, properly labeled High-Density Polyethylene (HDPE) waste carboys.

Protocol C: Spill Decontamination Operational Plan

In the event of an accidental release on the benchtop or floor, execute the following immediate response plan:

  • Isolate: Secure the area and don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment (Solid Spill): Do not dry-sweep, as this generates inhalable dust. Instead, lightly dampen a disposable absorbent pad with deionized water or ethanol.

  • Collection: Gently wipe up the powder. The compound's polarity ensures high solubility in the damp pad, effectively lifting it from the surface.

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a final wipe with 70% ethanol to remove any residual organic film.

  • Disposal: Treat all cleanup materials as Solid Waste (Follow Protocol A).

Final Destruction & Regulatory Logistics

Because 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is a synthetic organic compound containing nitrogen, it cannot be disposed of in standard municipal landfills or flushed down the drain.

The ultimate disposal method is High-Temperature Incineration .

  • Logistical Requirement: Your institution's Environmental Health and Safety (EHS) department must contract a licensed hazardous waste vendor.

  • Facility Specifications: The vendor's incineration facility must be equipped with NOx scrubbers (typically utilizing selective catalytic reduction or wet scrubbing technologies) to capture the nitrogen oxides generated during the thermal breakdown of the oxazolidinone ring, ensuring compliance with the Clean Air Act.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies of Sciences, Engineering, and Medicine (National Academies Press) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2-[(4s)-2-oxo-1,3-oxazolidin-4-yl]acetic acid (CID 11265867) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks and active pharmaceutical ingredient (API) intermediates requires more than just a cursory glance at a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks and active pharmaceutical ingredient (API) intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a deep understanding of the molecule's chemical reactivity and biological potential.

The compound 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is a highly functionalized chiral intermediate. It features both a mild carboxylic acid moiety and a 2-oxazolidinone ring—a privileged scaffold found in potent antimicrobials (like linezolid) and highly specific enzyme inhibitors. To handle this compound safely, we must build a procedural ecosystem that anticipates its chemical behavior and mitigates exposure before it occurs.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal protocols for this compound.

Mechanistic Rationale for Hazard Controls

When designing a safety protocol, we must first understand why the chemical is hazardous.

  • Electrophilic Ring Reactivity: The 2-oxazolidinone core is not entirely inert. Under specific physiological or catalytic conditions, related derivatives—such as α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid—act as [1]. The ring can undergo nucleophilic attack and subsequent cleavage. Unintended systemic exposure (via inhalation or dermal absorption) risks unwanted interactions with endogenous peptidases.

  • Localized Acidic Irritation: The acetic acid side chain imparts a low localized pH upon contact with moisture (such as sweat on the skin or ocular fluid). This can cause immediate contact dermatitis or mucosal irritation.

Because of this dual threat—localized irritation and potential targeted biological activity—our primary safety objective is the absolute prevention of dust aerosolization and dermal absorption .

Quantitative PPE Specifications

To meet the standards outlined by [2], PPE selection must be tailored to the specific physical state of the chemical (fine crystalline powder).

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile (Double Gloving)≥ 0.11 mm thickness, >480 min breakthroughPrevents dermal absorption of the electrophilic core; inner glove remains sterile if outer is contaminated.
Eye Protection Safety GogglesANSI Z87.1 (D3 rating for splash/dust)Forms a tight seal to protect ocular mucosa from localized pH drops caused by acidic dust.
Respiratory N95 / P100 Particulate Respirator95% - 99.9% filtration efficiency (0.3 µm)Mitigates inhalation of biologically active aerosols if handled outside primary containment.
Body Protection Chemically Resistant Lab CoatTyvek or Polypropylene-coatedPrevents accumulation of micro-powders on porous personal clothing fabrics.

Operational Workflow: Self-Validating Handling Protocol

Every step in the laboratory must be a self-validating system. The following protocol ensures that 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is weighed and transferred without compromising the operator's breathing zone.

Step 1: Primary Containment Verification

  • Action: Activate the Class II chemical fume hood and verify the digital airflow monitor reads between 80–100 feet per minute (fpm).

  • Causality: This specific velocity range is strong enough to capture aerosolized powders but gentle enough to prevent the powder from blowing off the analytical balance.

  • Validation Check: Tape a 2-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. It should pull steadily inward toward the baffle without violent fluttering.

Step 2: PPE Donning and Static Mitigation

  • Action: Don the PPE specified in Table 1. Before opening the chemical vial, discharge static electricity from your gloves, the weighing boat, and the micro-spatula using an anti-static ionizer gun (e.g., Zerostat).

  • Causality: Fine organic powders like oxazolidinone derivatives hold static charges. When a charged spatula approaches, the powder can repel and aerosolize into the hood environment.

  • Validation Check: Hover the spatula 1 cm above the closed vial; if you feel static resistance or see dust clinging to the outside of the glass, re-apply the ionizer.

Step 3: Transfer and Decontamination

  • Action: Slowly transfer the solid. Once complete, seal the source vial. Wipe down the balance pan and surrounding hood surface with a cloth dampened with 70% isopropanol.

  • Causality: Isopropanol easily dissolves trace amounts of the organic acid, capturing micro-dust that a dry wipe would merely push around.

  • Validation Check: Visually inspect the balance under a bright light at a 45-degree angle to ensure no crystalline sheen remains on the metal surfaces.

Spill Response and Waste Disposal Plan

In the event of a spill, standard sweeping will generate a massive inhalation hazard. We must rely on wet-containment and chemical neutralization, adhering to the framework established in [3].

Solid Spill Protocol:

  • Isolate: Drop the fume hood sash to the lowest operational level.

  • Wet-Wipe Containment: Do not brush. Gently lay absorbent pads dampened with a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate) over the powder. Causality: The bicarbonate neutralizes the acetic acid moiety, converting the compound into a highly water-soluble, non-volatile sodium salt.

  • Collect: Fold the pads inward, trapping the neutralized salt, and place them into a designated solid waste container.

Table 2: Waste Disposal Segregation Metrics

Waste StreamPhysical StateTarget pH RangePrimary Disposal Route
Solid Waste Powder / Contaminated PPEN/AHigh-Temperature Incineration
Aqueous Wash Liquid (Spill Cleanup)7.0 - 8.5 (Post-neutralization)Aqueous Hazardous Waste
Organic Solvent Liquid (Reaction Mother Liquor)N/AHalogen-Free Organic Waste

Exposure Mitigation Workflow

The following diagram maps the logical progression of hazard mitigation, ensuring that single-point failures (e.g., a spill) are safely routed into controlled disposal streams.

Workflow A Hazard Assessment: Enzyme Inhibitor Precursor B Primary Containment: Class II Fume Hood (80-100 fpm) A->B C Secondary Containment: PPE Donning (Nitrile, Goggles) B->C D Operation: Anti-Static Weighing & Transfer C->D E Spill Management: Wet-Wipe & Neutralize D->E On Spill F Disposal: Segregated Incineration D->F Routine E->F

Fig 1. Operational workflow and risk mitigation pathway for handling oxazolidinone derivatives.

References

  • Chung, S. J., et al. (2001). "Mechanistic Insight into the Inactivation of Carboxypeptidase A by α-Benzyl-2-oxo-1,3-oxazolidine-4-acetic Acid, a Novel Type of Irreversible Inhibitor for Carboxypeptidase A with No Stereospecificity." The Journal of Organic Chemistry. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at: [Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press. Available at:[Link]

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